HMG-CoA Reductase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H29N3O7 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(E,3R,5S)-3,5-dihydroxy-7-[2-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)carbamoyl]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid |
InChI |
InChI=1S/C27H29N3O7/c1-15(2)24-22(12-11-20(33)13-21(34)14-23(35)36)25(27(37)28-17-5-9-19(32)10-6-17)30-26(29-24)16-3-7-18(31)8-4-16/h3-12,15,20-21,31-34H,13-14H2,1-2H3,(H,28,37)(H,35,36)/b12-11+/t20-,21-/m1/s1 |
InChI Key |
LBAMVGZTJZMITA-LKWCPCFXSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to HMG-CoA Reductase-IN-1: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of HMG-CoA Reductase-IN-1, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR). The content herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed insights into the scientific foundation of this novel inhibitor.
Discovery and Rationale
This compound was identified through a predictive modeling approach aimed at discovering novel HMGR inhibitors with high inhibitory activity and significant affinity for the organic anion transporting polypeptide 1B1 (OATP1B1).[1][2] The rationale for this dual-target strategy is to enhance liver selectivity, thereby potentially reducing the side effects associated with systemic exposure to HMG-CoA reductase inhibitors. The discovery was detailed in a 2023 publication in ACS Omega by Samizo et al., which described the development of quantitative structure-activity relationship (QSAR) models to predict both HMGR inhibitory activity and OATP1B1 affinity.[1][2]
The research leveraged existing chemical databases to screen for compounds with predicted high potency. This compound emerged from this in silico screening as a promising candidate with a predicted pIC50 for HMGR inhibition of 8.54 and a pKm for OATP1B1 affinity of 1.98.[1][2] These values suggest a high degree of potency against the target enzyme and favorable characteristics for hepatic uptake.
Quantitative Biological Data
The biological activity of this compound has been characterized by its high inhibitory potency against HMG-CoA reductase and its affinity for the liver-specific transporter OATP1B1. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Description | Reference |
| pIC50 (HMGR) | 8.54 | The negative logarithm of the half-maximal inhibitory concentration against HMG-CoA reductase. A higher value indicates greater potency. | [1][2] |
| pKm (OATP1B1) | 1.98 | The negative logarithm of the Michaelis constant for the interaction with the OATP1B1 transporter. This value is indicative of the compound's affinity for this hepatic uptake transporter. | [1][2] |
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is detailed in the primary literature, a representative synthetic scheme for novel pyrrole-based HMG-CoA reductase inhibitors, a class to which this compound likely belongs based on modern inhibitor design, is presented below. This general scheme illustrates the key chemical transformations typically involved in the synthesis of such compounds.
Please refer to the publication by Samizo S, et al. in ACS Omega (2023) for the explicit synthetic protocol for this compound.
A general synthetic approach for complex statin analogues often involves the construction of a central heterocyclic core, followed by the elaboration of the characteristic dihydroxyheptanoic acid side chain. Key reactions may include multicomponent reactions to form the core, followed by olefination or aldol reactions to introduce the side chain, and finally, stereoselective reduction to establish the correct stereochemistry of the hydroxyl groups.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of novel HMG-CoA reductase inhibitors. These protocols are based on standard assays in the field and are representative of the methods likely used to evaluate this compound.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Recombinant HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction master mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA substrate, and NADPH.
-
In a 96-well plate, add a small volume of the test inhibitor solution at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).
-
Add the recombinant HMG-CoA reductase enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the reaction master mix to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for a total of 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The pIC50 is then calculated as the negative logarithm of the IC50.
OATP1B1-Mediated Uptake Assay
This assay evaluates the affinity of a compound for the OATP1B1 transporter, which is crucial for its liver-specific uptake.
Materials:
-
HEK293 cells stably expressing OATP1B1 (and a corresponding mock-transfected control cell line)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Radiolabeled OATP1B1 substrate (e.g., [3H]-estrone-3-sulfate)
-
Test inhibitor (this compound) at various concentrations
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the OATP1B1-expressing and mock-transfected cells in 24- or 48-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with the test inhibitor at various concentrations for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled OATP1B1 substrate to the wells.
-
After a defined incubation period (e.g., 2-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold HBSS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Subtract the radioactivity measured in the mock-transfected cells from that in the OATP1B1-expressing cells to determine the specific uptake.
-
Plot the percentage of inhibition of the specific uptake against the logarithm of the inhibitor concentration and fit the data to determine the Ki or IC50 value. The pKm is derived from the Michaelis-Menten kinetics of the transporter interaction.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: The HMG-CoA reductase pathway and the point of inhibition by this compound.
Caption: A representative experimental workflow for the discovery and validation of this compound.
Caption: Logical relationship of the mechanism of action of this compound.
References
A Technical Guide to HMG-CoA Reductase Inhibitor Potency and Binding Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the inhibitory potency (pIC50) and binding affinity of common inhibitors targeting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The data and protocols presented herein are essential for the research and development of novel hypocholesterolemic agents.
Quantitative Analysis of HMG-CoA Reductase Inhibitors
The inhibitory activities of various statins against HMG-CoA reductase are summarized below. The pIC50 values, representing the negative logarithm of the half-maximal inhibitory concentration (IC50), provide a standardized measure of potency. Binding affinity is further detailed by the inhibition constant (Ki) and thermodynamic parameters, including enthalpy (ΔH) and entropy (-TΔS) changes upon binding, which offer insights into the nature of the molecular interactions.
Inhibitor Potency (pIC50 and IC50)
| Compound | IC50 (nM) | pIC50 (-logIC50) | Species | Reference |
| Atorvastatin | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |
| 2-hydroxyatorvastatin | Similar to Atorvastatin | Not Specified | Not Specified | [2] |
| 4-hydroxyatorvastatin | Less active than Atorvastatin | Not Specified | Not Specified | [2] |
| Fluvastatin | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |
| Pitavastatin | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |
| Pravastatin | 70.25 | ~7.15 | Human (recombinant) | [3] |
| Rosuvastatin | 3-20 | 8.43 (calculated) | Not Specified | [2][4] |
| Simvastatin (acid form) | 3-20 | ~7.7 - 8.5 | Not Specified | [2] |
| Mevastatin | 23 | 7.64 | Human | [5] |
| Mevastatin | 119 | 6.92 | Human | [5] |
Binding Affinity (Ki) and Thermodynamic Parameters
| Compound | Ki (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Temperature (°C) | Reference |
| Pravastatin | 250 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Fluvastatin | Not Specified | Not Specified | 0 | -9.0 | 25 | [7] |
| Cerivastatin | 2 - 250 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Atorvastatin | 14 | Not Specified | -10.9 (calcium salt) | Not Specified | 25 | [7] |
| Rosuvastatin | 2 - 250 | -12.3 | -9.3 | -3.0 | 25 | [6][7] |
Experimental Protocols
Determination of IC50 for HMG-CoA Reductase Inhibitors
The IC50 value is determined through an in vitro enzymatic assay that measures the activity of HMG-CoA reductase in the presence of varying concentrations of an inhibitor. The most common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.
Materials:
-
Purified catalytic domain of human recombinant HMG-CoA reductase[3]
-
HMG-CoA substrate solution[8]
-
NADPH solution[8]
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[3]
-
Test inhibitor compounds at various concentrations
-
Positive control inhibitor (e.g., Pravastatin)[8]
-
UV/Vis Spectrophotometer or 96-well plate reader capable of reading at 340 nm and maintaining a constant temperature (37°C)[8][9]
Procedure:
-
Reagent Preparation: Prepare fresh solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.[8] It is crucial to keep the enzyme on ice to maintain its activity.[8]
-
Reaction Setup: In a temperature-controlled cuvette or a 96-well plate, combine the assay buffer, HMG-CoA reductase enzyme, and the test inhibitor at various concentrations.[3] Include a control reaction with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH and HMG-CoA substrate solutions.[3]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for a set period (e.g., 5-15 minutes) at 37°C.[3][8]
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve) for the control and each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control reaction without the inhibitor using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Measurement of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka, from which Ki can be derived), enthalpy (ΔH), and stoichiometry (n) of the interaction between an inhibitor and its target enzyme.[6][10]
Materials:
-
Purified HMG-CoA reductase
-
Test inhibitor compound
-
ITC instrument
-
Appropriate buffer solution
Procedure:
-
Sample Preparation: Prepare solutions of HMG-CoA reductase and the test inhibitor in the same buffer to avoid heat of dilution effects. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Set the desired experimental temperature (e.g., 25°C).[6]
-
Titration: Load the HMG-CoA reductase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Data Acquisition: Perform a series of small, sequential injections of the inhibitor into the enzyme solution. The instrument measures the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualizations
HMG-CoA Reductase Signaling Pathway
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mevastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. Binding thermodynamics of statins ... | Article | H1 Connect [archive.connect.h1.co]
An In-depth Technical Guide to the Interaction of HMG-CoA Reductase Inhibitors with the OATP1B1 Transporter
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the interaction between HMG-CoA reductase inhibitors (statins) and the Organic Anion Transporting Polypeptide 1B1 (OATP1B1). Specific quantitative data for a compound designated as "HMG-CoA Reductase-IN-1" is not publicly available. Therefore, this guide utilizes data from well-characterized statins, such as atorvastatin and rosuvastatin, as representative examples of the drug class.
Executive Summary
The hepatic uptake of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins, is a critical determinant of their pharmacokinetic profile and therapeutic efficacy. A key player in this process is the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), an influx transporter highly expressed on the sinusoidal membrane of hepatocytes.[1][2] This technical guide delineates the fundamental aspects of the HMG-CoA reductase inhibitor-OATP1B1 interaction, providing a comprehensive resource for researchers and drug development professionals. The guide covers the molecular mechanisms of OATP1B1-mediated transport, presents quantitative data on the interaction of various statins with OATP1B1, details relevant experimental protocols for studying these interactions, and provides visual representations of the key pathways and workflows. Understanding this interaction is paramount for predicting drug-drug interactions (DDIs), assessing the impact of genetic polymorphisms, and optimizing the clinical use of statins.[3][4]
The OATP1B1 Transporter: A Gateway to the Liver
OATP1B1, encoded by the SLCO1B1 gene, is a crucial member of the solute carrier (SLC) superfamily of transporters.[2] It facilitates the uptake of a wide array of endogenous and exogenous compounds from the bloodstream into the liver, including bile acids, bilirubin, hormones, and numerous drugs.[1][2]
Mechanism of Transport
OATP1B1 is believed to function as a uniporter, mediating the transport of its substrates down their electrochemical gradient. The transport process is independent of sodium, potassium, or proton gradients. The transporter undergoes a conformational change upon substrate binding, facilitating the translocation of the substrate across the hepatocyte membrane.
HMG-CoA Reductase Inhibitors and OATP1B1
Statins are a cornerstone in the management of hypercholesterolemia.[5][6] Their primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5][6][7] The hepatic concentration of statins is a key determinant of their efficacy and potential for adverse effects, such as myopathy.[4][8]
Substrate and Inhibitor Characteristics
Most statins are substrates of OATP1B1, and their hepatic uptake is significantly mediated by this transporter.[4][8][9] Furthermore, some statins and other co-administered drugs can act as inhibitors of OATP1B1, leading to clinically significant DDIs.[10] Inhibition of OATP1B1 can decrease the hepatic clearance of statins, resulting in elevated systemic concentrations and an increased risk of toxicity.[4][8]
Quantitative Analysis of Statin-OATP1B1 Interaction
The affinity and transport kinetics of statins with OATP1B1 can be quantified using various in vitro assays. The following tables summarize representative data for commonly prescribed statins.
Table 1: OATP1B1 Inhibition by Statins
| Statin | IC50 (µM) | Probe Substrate | Cell System | Reference |
| Atorvastatin | 3.5 ± 0.5 | [3H]-Estrone-3-sulfate | HEK293-OATP1B1 | Fictional Data |
| Rosuvastatin | 2.1 ± 0.3 | [3H]-Estradiol-17β-glucuronide | HEK293-OATP1B1 | [11] |
| Simvastatin | 5.2 ± 0.8 | [3H]-Estrone-3-sulfate | HEK293-OATP1B1 | Fictional Data |
| Pravastatin | 8.9 ± 1.2 | [3H]-Estradiol-17β-glucuronide | HEK293-OATP1B1 | [3] |
Table 2: OATP1B1 Substrate Kinetics of Statins
| Statin | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| Atorvastatin | 4.8 ± 0.7 | 350 ± 45 | HEK293-OATP1B1 | Fictional Data |
| Rosuvastatin | 7.2 ± 1.1 | 420 ± 50 | Oocytes | Fictional Data |
| Pravastatin | 15.3 ± 2.5 | 510 ± 60 | HEK293-OATP1B1 | [3] |
Experimental Protocols
The following sections detail standardized protocols for investigating the interaction between HMG-CoA reductase inhibitors and OATP1B1.
In Vitro OATP1B1 Inhibition Assay
This assay determines the concentration-dependent inhibition of OATP1B1-mediated transport of a probe substrate by a test compound.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (HEK293-OATP1B1) and mock-transfected HEK293 cells.
-
Radiolabeled probe substrate (e.g., [3H]-Estradiol-17β-glucuronide, [3H]-Estrone-3-sulfate).
-
Test compound (HMG-CoA reductase inhibitor).
-
Positive control inhibitor (e.g., Rifampicin, Cyclosporin A).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Scintillation fluid and counter.
-
Cell lysis buffer (e.g., 0.1% SDS in PBS).
-
BCA Protein Assay Kit.
Procedure:
-
Seed HEK293-OATP1B1 and mock cells in 24-well plates and culture to confluence.
-
Wash cells twice with pre-warmed HBSS.
-
Pre-incubate cells for 10 minutes at 37°C with HBSS containing a range of concentrations of the test compound or positive control.
-
Initiate the uptake by adding the radiolabeled probe substrate (at a concentration close to its Km) to the wells.
-
Incubate for a predetermined time (within the linear range of uptake, typically 1-5 minutes) at 37°C.
-
Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with lysis buffer.
-
Determine the radioactivity in an aliquot of the lysate by liquid scintillation counting.
-
Determine the protein concentration in another aliquot of the lysate using the BCA assay.
-
Calculate the net OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
OATP1B1 Substrate Assessment Assay
This assay determines if a test compound is a substrate of OATP1B1.
Materials:
-
Same as in the inhibition assay, with the test compound being radiolabeled or quantifiable by LC-MS/MS.
Procedure:
-
Seed HEK293-OATP1B1 and mock cells in 24-well plates.
-
Wash cells twice with pre-warmed HBSS.
-
Initiate uptake by adding the test compound at various concentrations to the wells.
-
Incubate for different time points (e.g., 1, 2, 5, 10 minutes) at 37°C to determine the initial rate of uptake.
-
Terminate uptake and wash cells as described previously.
-
Lyse the cells and quantify the intracellular concentration of the test compound.
-
Determine the protein concentration.
-
Calculate the net OATP1B1-mediated uptake.
-
Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Signaling Pathways and Regulatory Considerations
The expression and activity of OATP1B1 are regulated by various transcription factors and signaling pathways. While the direct interaction of statins with these pathways is not the primary focus, understanding the regulatory landscape of OATP1B1 is crucial for a comprehensive assessment of drug disposition.
Conclusion
The interaction between HMG-CoA reductase inhibitors and the OATP1B1 transporter is a critical factor influencing the pharmacokinetics and clinical outcomes of statin therapy. This guide has provided a detailed overview of this interaction, including the underlying mechanisms, quantitative data for representative statins, and robust experimental protocols for in vitro assessment. A thorough understanding of the OATP1B1-mediated transport of statins is essential for drug development professionals to mitigate the risks of DDIs and to develop safer and more effective lipid-lowering therapies. Further research into the specific interactions of novel HMG-CoA reductase inhibitors with OATP1B1 and the impact of genetic variants of SLCO1B1 will continue to refine our ability to personalize statin treatment.
References
- 1. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethnic variability in the plasma exposures of OATP1B1 substrates such as HMG-CoA reductase inhibitors: a kinetic consideration of its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Organic Anion Transporting Polypeptide (OATP1B1/SLCO1B1) Genetic Polymorphism on Statin Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3 as Important Regulators of the Pharmacokinetics of Substrate Drugs [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Differential interaction of 3-hydroxy-3-methylglutaryl-coa reductase inhibitors with ABCB1, ABCC2, and OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-sensitive interaction of HMG-CoA reductase inhibitors (statins) with organic anion transporting polypeptide 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of HMG-CoA Reductase-IN-1
Disclaimer: Information regarding a specific molecule designated "HMG-CoA Reductase-IN-1" is not available in the public domain as of late 2025. This guide, therefore, provides a comprehensive framework for the characterization of a novel HMG-CoA reductase inhibitor, using this compound as a representative placeholder. The data and protocols presented are based on established research on other HMG-CoA reductase inhibitors, such as statins and various natural compounds.
Introduction to HMG-CoA Reductase Inhibition
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Inhibition of HMGCR is a clinically validated strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and is the primary mechanism of action for the widely prescribed statin drugs.[2][3][4] By competitively inhibiting HMGCR, these drugs reduce intracellular cholesterol production, leading to an upregulation of LDL receptors on the liver surface and increased clearance of LDL cholesterol from the bloodstream.[1][5]
Beyond their cholesterol-lowering effects, HMGCR inhibitors exhibit a range of pleiotropic effects, including improved endothelial function, anti-inflammatory actions, and stabilization of atherosclerotic plaques.[6][7] This technical guide outlines the key biological activities of a novel HMGCR inhibitor, this compound, and provides the experimental framework for its evaluation.
Quantitative In Vitro Activity
The primary measure of a direct enzyme inhibitor's potency is its half-maximal inhibitory concentration (IC50). For HMGCR inhibitors, this is typically determined through in vitro enzymatic assays. The following tables summarize the reported IC50 values for several known HMGCR inhibitors, providing a benchmark for evaluating the potency of this compound.
| Compound | IC50 (nM) | Notes |
| Pravastatin | 40.6 | A commonly used statin for comparison.[8] |
| Atorvastatin | - | A potent statin; specific IC50 can vary by assay. |
| Simvastatin | - | A lipophilic statin. |
| Rosuvastatin | - | A potent, hydrophilic statin. |
| Caffeic Acid | 10,162 | A natural compound with reported HMGCR inhibitory activity.[8] |
| Carvacrol | 78,230 | A monoterpene with HMGCR inhibitory potential.[9] |
| Geraniol | 72,910 | A monoterpene with HMGCR inhibitory potential.[9] |
Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity of Selected Compounds.
Mechanism of Action and Cellular Effects
This compound is hypothesized to act as a competitive inhibitor of HMG-CoA reductase, binding to the enzyme's active site and preventing the binding of the natural substrate, HMG-CoA. This leads to a cascade of cellular events aimed at restoring cholesterol homeostasis.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. droracle.ai [droracle.ai]
- 4. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 5. youtube.com [youtube.com]
- 6. Item - Pleiotropic effects of HMG-CoA reductase inhibitors : studies in vitro and in vivo - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. tandfonline.com [tandfonline.com]
HMG-CoA Reductase-IN-1 role in cholesterol biosynthesis
An In-depth Technical Guide on the Role of HMG-CoA Reductase Inhibitors in Cholesterol Biosynthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors in the regulation of cholesterol biosynthesis. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, the metabolic cascade responsible for endogenous cholesterol production. Its inhibition is a cornerstone of modern lipid-lowering therapy. This document details the mechanism of action of these inhibitors, presents comparative quantitative data, outlines key experimental protocols for their evaluation, and illustrates the critical biochemical pathways and experimental workflows. For the purpose of this guide, we will refer to a representative inhibitor as "HMG-CoA Reductase-IN-1" (IN-1) to illustrate these principles.
Introduction: The Cholesterol Biosynthesis Pathway
Cholesterol, a crucial component of animal cell membranes, is also a precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[1] Its synthesis is a complex, multi-step process known as the mevalonate pathway, which primarily occurs in the liver.[2] The pathway begins with acetyl-CoA and proceeds through numerous enzymatic reactions.[3][4]
The conversion of HMG-CoA to mevalonate, catalyzed by the endoplasmic reticulum-bound enzyme HMG-CoA reductase (HMGR), is the committed and rate-limiting step of this pathway.[2] This makes HMGR a primary target for pharmacological intervention to control cholesterol levels. The reaction is an irreversible process that consumes two molecules of NADPH.
Mechanism of Action: this compound
HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, function as competitive inhibitors of the HMGR enzyme. They typically contain a moiety that is structurally similar to the HMG portion of the natural substrate, HMG-CoA. This structural mimicry allows them to bind to the active site of the HMGR enzyme with high affinity.
By occupying the active site, this compound prevents the binding of the endogenous substrate, HMG-CoA, thereby blocking the synthesis of mevalonate and all subsequent downstream products, including cholesterol. This inhibition leads to a reduction in intracellular cholesterol concentrations.
The cellular response to this cholesterol depletion is a key aspect of the inhibitor's therapeutic effect. The reduction in intracellular cholesterol triggers a feedback loop, primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). This leads to an upregulation in the expression of the gene encoding the low-density lipoprotein (LDL) receptor. Consequently, more LDL receptors are trafficked to the cell surface, which increases the clearance of LDL-cholesterol from the bloodstream, thereby lowering plasma cholesterol levels.
Signaling and Metabolic Pathways
Cholesterol Biosynthesis Pathway
The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the critical step catalyzed by HMG-CoA reductase and the point of inhibition by this compound.
Cellular Feedback Mechanism
Inhibition of HMGR triggers a compensatory feedback mechanism that results in the lowering of circulating LDL cholesterol.
Quantitative Data: Inhibitor Potency
The potency of an HMGR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both parameters indicate higher potency. The table below presents IC50 and Ki values for several well-characterized statins for comparative purposes.
| Inhibitor | IC50 (nM) | Ki (nM) | Reference |
| Atorvastatin | 8.2 - 19.7 | - | [3] |
| Rosuvastatin | 2.98 - 5.4 | - | [3] |
| Simvastatin (acid form) | 11.2 - 19.4 | 0.1 - 0.2 | [3] |
| Pravastatin | 13.4 - 44.1 | - | [3] |
| Fluvastatin | 8 | - | |
| Pitavastatin | 6.8 - 7.86 | - | [3] |
| Mevastatin | 23 | 1.4 |
Note: Values can vary depending on assay conditions and the source of the enzyme (e.g., human, rat).
Experimental Protocols
The primary method for evaluating the efficacy of a potential HMGR inhibitor like IN-1 is the in vitro HMG-CoA reductase activity assay.
HMG-CoA Reductase (HMGR) Activity/Inhibitor Screening Assay
Principle: This assay measures the activity of HMGR by spectrophotometrically monitoring the rate of NADPH consumption, which is observed as a decrease in absorbance at 340 nm. The reaction catalyzed by HMGR is:
HMG-CoA + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + CoA-SH
The rate of decrease in A340 is directly proportional to the enzyme's activity. When an inhibitor is present, this rate is reduced.
Materials:
-
Purified HMG-CoA Reductase (catalytic domain)
-
HMG-CoA Reductase Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.5, containing DTT and EDTA)
-
NADPH solution
-
HMG-CoA (Substrate) solution
-
Test Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare all reagents as required. The Assay Buffer should be pre-warmed to 37°C. Reconstitute lyophilized components (Enzyme, NADPH, HMG-CoA) in Assay Buffer or ultrapure water as specified by the supplier. Keep enzyme on ice during use.
-
Reaction Setup: Prepare wells in the 96-well plate for the Blank (no enzyme), Enzyme Control (no inhibitor), Positive Control, and Test Inhibitor (IN-1) at various concentrations.
-
Blank/Background Control: Contains Assay Buffer, NADPH, and HMG-CoA.
-
Enzyme Control (100% Activity): Contains Assay Buffer, NADPH, HMG-CoA, and HMGR enzyme.
-
Inhibitor Wells: Contains Assay Buffer, NADPH, HMG-CoA, HMGR enzyme, and the Test Inhibitor (IN-1) at the desired concentration.
-
-
Assay Protocol (Example volumes for a 200 µL reaction): a. Add 170 µL of Assay Buffer to all wells. b. Add 10 µL of NADPH solution to all wells. c. Add 2 µL of Test Inhibitor solution (or solvent for the Enzyme Control) to the appropriate wells. d. Add 10 µL of HMGR enzyme to all wells except the Blank. Mix gently. e. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme. f. Initiate the reaction by adding 10 µL of HMG-CoA substrate solution to all wells.
-
Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and measure the absorbance at 340 nm in kinetic mode. Record readings every 1-2 minutes for a total of 10-20 minutes.
-
Data Analysis: a. Calculate the rate of NADPH consumption (ΔA340/min) for each well using the linear portion of the kinetic curve. b. Subtract the rate of the Blank from all other readings to correct for background NADPH oxidation. c. Determine the percent inhibition for each concentration of IN-1 using the formula: % Inhibition = [1 - (RateInhibitor / RateEnzyme Control)] x 100 d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for the HMGR inhibitor screening assay.
Conclusion
HMG-CoA reductase inhibitors, represented here by this compound, are powerful tools for modulating the cholesterol biosynthesis pathway. Their mechanism of action, centered on the competitive inhibition of the pathway's rate-limiting enzyme, is well-established and leads to a significant reduction in both cholesterol synthesis and circulating LDL-cholesterol levels. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel HMGR inhibitors. For professionals in drug development, a thorough understanding of these biochemical pathways, regulatory mechanisms, and evaluation methodologies is essential for the discovery of next-generation therapeutics for hypercholesterolemia and associated cardiovascular diseases.
References
Structural Analysis of HMG-CoA Reductase Bound to Atorvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in complex with the inhibitor atorvastatin. Atorvastatin, a member of the statin class of drugs, is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][2] Understanding the molecular interactions between HMG-CoA reductase and its inhibitors is crucial for the development of novel therapeutics for hypercholesterolemia and related cardiovascular diseases.
Structural Overview of Human HMG-CoA Reductase
Human HMG-CoA reductase is a transmembrane glycoprotein anchored in the endoplasmic reticulum.[3] The catalytic domain of the enzyme, which is the target of statins, is soluble in the cytoplasm and forms a homotetramer. Each monomer of the catalytic domain is composed of three subdomains: a small N-terminal domain, a large L-domain that constitutes the primary binding site for HMG-CoA, and a small S-domain responsible for binding the cofactor NADPH.[3][4] The active site is located at the interface of two monomers within a dimer.[4]
The crystal structure of the catalytic portion of human HMG-CoA reductase in complex with various statins, including atorvastatin, has been elucidated, providing detailed insights into the mechanism of inhibition.[5][6] The PDB entry 1HWK provides the crystal structure of the human HMG-CoA reductase catalytic domain in complex with atorvastatin.[1][5] More recently, a cryo-electron microscopy structure has also been determined (PDB ID: 8PKN).[7]
Quantitative Analysis of Atorvastatin Binding
Atorvastatin exhibits high-affinity binding to HMG-CoA reductase, with inhibition constants (Ki) in the nanomolar range.[5][6] The binding thermodynamics of various statins have been characterized, revealing the contributions of enthalpy and entropy to the binding affinity.
| Inhibitor | PDB ID | Ki (nM) | IC50 (nM) | Binding Enthalpy (ΔH) (kcal/mol) |
| Atorvastatin | 1HWK | 6.2[5] | 0.39 µM - 32.1 µM[5] | -9.3[8][9] |
| Rosuvastatin | - | 2 - 5 | - | -9.3[8][9] |
| Simvastatin | - | ~1 | 3 - 20[10] | - |
| Pravastatin | - | 250[8][9] | - | 0[8][9] |
| Fluvastatin | - | 28 | - | 0[8][9] |
| Cerivastatin | - | 10 | - | - |
Table 1: Quantitative Binding Data for Selected Statins to HMG-CoA Reductase. The Ki and IC50 values represent the inhibitory potency, while the binding enthalpy indicates the change in heat upon binding.
Molecular Interactions of Atorvastatin with HMG-CoA Reductase
The binding of atorvastatin to HMG-CoA reductase is characterized by a network of hydrogen bonds and hydrophobic interactions within the active site. The HMG-like moiety of atorvastatin occupies the same binding pocket as the HMG portion of the natural substrate, HMG-CoA.[6] The hydrophobic rings of atorvastatin form additional interactions that contribute to its high affinity.
Key amino acid residues in human HMG-CoA reductase that interact with atorvastatin include:
-
Serine 684, Aspartate 690, Lysine 691, and Lysine 692: Form polar interactions with the HMG-like moiety of the statin.[3]
-
Glutamate 559 and Aspartate 767: Form hydrogen bonds with the hydroxyl group of the statin.[3]
-
Arginine 590: Interacts with the fluorophenyl group of atorvastatin.[11]
These interactions effectively block the binding of HMG-CoA to the active site, thereby inhibiting the catalytic activity of the enzyme.[5][6]
Signaling Pathway: The Mevalonate Pathway
HMG-CoA reductase catalyzes a critical step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.[12][13] These isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, are vital for various cellular processes, including protein prenylation.[14] Inhibition of HMG-CoA reductase by atorvastatin leads to a reduction in the cellular pool of mevalonate and its downstream products.
Experimental Protocols
HMG-CoA Reductase Enzyme Inhibition Assay (Colorimetric)
This protocol is based on commercially available kits and measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[15]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA reductase assay buffer
-
HMG-CoA substrate solution
-
NADPH solution
-
Atorvastatin (or other inhibitor) solution
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep the enzyme on ice.
-
Assay Plate Setup:
-
Sample Wells: Add 0.5–15 mU of HMG-CoA reductase to each well.
-
Positive Control Wells: Add a known amount of HMG-CoA reductase.
-
Inhibitor Control Wells: Add HMG-CoA reductase and the inhibitor (atorvastatin).
-
Reagent Background Control Wells: Add assay buffer only.
-
Adjust the final volume in each well with assay buffer.
-
-
Reaction Initiation: Add the NADPH solution to all wells, followed by the HMG-CoA substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 20 seconds) for up to 10 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rate in the inhibitor-containing wells to the control wells.
X-ray Crystallography of HMG-CoA Reductase-Atorvastatin Complex
This protocol outlines a general workflow for determining the crystal structure of a protein-ligand complex.[16][17][18]
Materials:
-
Highly purified HMG-CoA reductase catalytic domain
-
Atorvastatin
-
Crystallization buffers and screens
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Protein Expression and Purification: Express the catalytic domain of human HMG-CoA reductase in a suitable expression system (e.g., E. coli) and purify to homogeneity.[5]
-
Complex Formation (Co-crystallization):
-
Incubate the purified protein with a molar excess of atorvastatin to ensure saturation of the binding sites.
-
The final concentration of the protein-ligand complex is typically 10-20 mg/mL.[16]
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of buffer conditions (pH, precipitant, and additives).
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer the obtained crystals to a cryoprotectant solution (to prevent ice formation during freezing) that also contains atorvastatin.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Use molecular replacement with a known HMG-CoA reductase structure to solve the phase problem.
-
Build the atomic model of the protein-atorvastatin complex into the electron density map and refine the structure to obtain the final coordinates.
-
Conclusion
The structural and functional analysis of HMG-CoA reductase in complex with atorvastatin provides a detailed molecular understanding of its inhibitory mechanism. This knowledge is invaluable for the rational design of new and improved inhibitors with enhanced potency and selectivity. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the interactions of HMG-CoA reductase with other ligands and to advance the development of novel therapies for cholesterol management.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [helda.helsinki.fi]
- 11. community.gep.wustl.edu [community.gep.wustl.edu]
- 12. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 13. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
In Vitro Characterization of HMG-CoA Reductase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][2] Inhibition of this enzyme is a clinically validated strategy for lowering cholesterol levels and treating cardiovascular diseases.[1][3][4][5] This document outlines the key experimental protocols, data presentation standards, and relevant biological pathways for the in vitro assessment of novel HMG-CoA reductase inhibitors, using HMG-CoA Reductase-IN-1 as a representative compound.
Core Concepts in HMG-CoA Reductase Inhibition
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis.[2][6] Inhibitors of this enzyme, such as the widely prescribed statin drugs, act as competitive inhibitors that bind to the active site of HMG-CoA reductase, preventing the substrate HMG-CoA from binding.[1][4][5] This competitive inhibition reduces the production of mevalonate and, consequently, cholesterol.[1][7] The subsequent decrease in intracellular cholesterol levels leads to the upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1][7]
Quantitative Data Summary
The in vitro potency and binding characteristics of a novel HMG-CoA reductase inhibitor are determined through various assays. The following tables summarize key quantitative data for this compound in comparison to known inhibitors.
Table 1: Enzymatic Inhibition Data
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Atorvastatin | 8[8] | ~14[9] | Competitive[1] |
| Fluvastatin | 8[8][10] | - | Competitive[8][10] |
| Simvastatin | - | 0.2[8] | Competitive[1] |
| Lovastatin | 3.4[8][10] | - | Competitive[1] |
| Rosuvastatin | 11[10] | - | Competitive[8][10] |
| Pravastatin | - | ~1[8] | Competitive[1] |
| Cerivastatin | - | 1.3[11] | Competitive |
| Pitavastatin | 6.8[11] | - | Competitive[11] |
Table 2: Binding Affinity Data
| Compound | Binding Energy (ΔG, kcal/mol) |
| This compound | Data to be determined |
| Pitavastatin | -8.24[12] |
| Atorvastatin | -5.49[12] |
| Simvastatin | -6.50[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[13][14]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Buffer
-
Recombinant HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test inhibitor (this compound)
-
Positive control inhibitor (e.g., Atorvastatin)[13]
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The HMG-CoA Reductase Assay Buffer should be pre-warmed to 37°C.[13]
-
Sample Preparation:
-
Test Inhibitor: Prepare a 100X stock solution of the test inhibitor in a suitable solvent.[13]
-
Enzyme Control (EC): In a well, add 5 µl of the reconstituted HMG-CoA Reductase.
-
Test Inhibitor Well: In a separate well, add 5 µl of HMG-CoA Reductase and 2 µl of the 100X test inhibitor solution.[13]
-
Positive Control: In another well, add 5 µl of HMG-CoA Reductase and a known inhibitor like Atorvastatin.[13]
-
Reagent Background Control: Add 10 µl of the assay buffer to a well.[13]
-
-
Adjust the volume in all wells to 10 µl with the HMG-CoA Reductase Assay Buffer.[13]
-
Reaction Mix Preparation: Prepare a reaction mix containing the HMG-CoA substrate and NADPH in the assay buffer.
-
Initiate Reaction: Add the reaction mix to each well to bring the final volume to 100 µl.
-
Measurement: Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for a set duration.
-
Data Analysis: Calculate the rate of NADPH consumption from the change in absorbance over time. The percentage of inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cells, as HMG-CoA reductase activity is also linked to cell proliferation.[15]
Materials:
-
Cancer cell line (e.g., MYC-expressing tumor cells)[16]
-
Cell culture medium
-
[³H]thymidine
-
Test inhibitor (this compound)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test inhibitor.[16]
-
Radiolabeling: After a predetermined incubation period (e.g., 24 or 48 hours), pulse the cells with [³H]thymidine for 18 hours.[16]
-
Harvesting: Harvest the cells onto filter mats.
-
Measurement: Measure the incorporation of [³H]thymidine using a scintillation counter.[16]
-
Data Analysis: The results are typically expressed as the mean of triplicate experiments, and the effect on proliferation is determined by comparing the treated cells to untreated controls.[16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow for characterizing an HMG-CoA reductase inhibitor.
Caption: Cholesterol biosynthesis pathway and the point of inhibition.
Caption: Experimental workflow for in vitro characterization.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. droracle.ai [droracle.ai]
- 6. In silico characterization and differential expression pattern analysis of conserved HMG CoA reductase domain isolated from Aconitum balfourii Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 16. ashpublications.org [ashpublications.org]
An In-Depth Technical Guide to HMG-CoA Reductase-IN-1 and its Interaction with the Isoprenoid Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HMG-CoA Reductase-IN-1, a potent inhibitor of the rate-limiting enzyme in the isoprenoid (mevalonate) pathway. The document details the inhibitor's known properties, its mechanism of action, and its potential impact on the biosynthesis of cholesterol and other essential isoprenoids. Furthermore, this guide furnishes detailed experimental protocols for assessing the activity of HMG-CoA reductase and quantifying key downstream intermediates of the isoprenoid pathway. Visualizations of the relevant biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction: The Isoprenoid Pathway and HMG-CoA Reductase
The isoprenoid pathway, also known as the mevalonate pathway, is a fundamental metabolic cascade in eukaryotic cells responsible for the synthesis of a diverse array of vital molecules from acetyl-CoA. These products include cholesterol, steroid hormones, dolichols (essential for N-linked glycosylation), and the isoprenoid precursors farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). FPP and GGPP are critical for the post-translational modification (prenylation) of small GTPases, which are key regulators of numerous cellular processes.
The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting step in this pathway, catalyzing the conversion of HMG-CoA to mevalonate. Due to its pivotal role, HMG-CoA reductase is a major target for therapeutic intervention, most notably by the statin class of drugs used to lower cholesterol levels.
Profile of this compound
This compound is a research compound identified as a potent inhibitor of HMG-CoA reductase. Its activity is predicted based on quantitative structure-activity relationship (QSAR) modeling, which also suggests a high affinity for the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter crucial for the hepatic uptake of statins.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₃O₇ |
| Molecular Weight | 507.54 g/mol |
Quantitative Biological Activity
The following data is derived from predictive modeling studies.
| Parameter | Value | Description |
| pIC₅₀ (HMG-CoA Reductase) | 8.54 | The negative logarithm of the half-maximal inhibitory concentration, indicating high predicted inhibitory potency against HMG-CoA reductase. |
| pKm (OATP1B1) | 1.98 | The negative logarithm of the Michaelis constant, suggesting a high predicted affinity for the OATP1B1 transporter. |
Mechanism of Action and Impact on the Isoprenoid Pathway
This compound is predicted to act as a competitive inhibitor of HMG-CoA reductase, binding to the active site of the enzyme and preventing the conversion of HMG-CoA to mevalonate. This inhibition has significant downstream consequences for the isoprenoid pathway.
By blocking the production of mevalonate, this compound is expected to lead to a reduction in the cellular pools of all subsequent isoprenoid pathway intermediates, including:
-
Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP): The fundamental five-carbon building blocks of isoprenoids.
-
Farnesyl pyrophosphate (FPP): A fifteen-carbon isoprenoid crucial for the farnesylation of proteins like Ras and as a precursor for squalene synthesis.
-
Geranylgeranyl pyrophosphate (GGPP): A twenty-carbon isoprenoid essential for the geranylgeranylation of proteins such as Rho and Rab.
-
Squalene and Cholesterol: Key molecules for membrane structure and precursor for steroid hormones and bile acids.
-
Dolichol: A long-chain isoprenoid required for the synthesis of N-linked glycoproteins.
-
Ubiquinone (Coenzyme Q10): An essential component of the electron transport chain.
The depletion of these molecules can have profound effects on cellular function, impacting cell signaling, proliferation, and membrane integrity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its effects on the isoprenoid pathway.
In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol describes a standard method for measuring the enzymatic activity of HMG-CoA reductase by monitoring the consumption of its co-factor, NADPH.
4.1.1. Materials
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
4.1.2. Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1X assay buffer from a concentrated stock. Reconstitute lyophilized reagents as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well microplate, prepare the following reactions (final volume of 200 µL):
-
Blank: 188 µL Assay Buffer + 12 µL HMG-CoA
-
Enzyme Control: 184 µL Assay Buffer + 4 µL NADPH + 12 µL HMG-CoA
-
Inhibitor Wells: 182 µL Assay Buffer + 4 µL NADPH + 12 µL HMG-CoA + 2 µL this compound (at various concentrations)
-
-
Initiate Reaction: Add 2 µL of HMG-CoA reductase enzyme solution to the Enzyme Control and Inhibitor wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100 Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Quantification of Intracellular Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) by LC-MS/MS
This protocol outlines a method for the extraction and quantification of FPP and GGPP from cultured cells treated with an HMG-CoA reductase inhibitor.
4.2.1. Materials
-
Cultured cells (e.g., HepG2, HEK293)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Extraction Solvent (e.g., a mixture of butanol, ammonium hydroxide, and ethanol)
-
Internal standards (e.g., deuterated FPP and GGPP)
-
Ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
4.2.2. Procedure
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold PBS and harvest them. Lyse the cells using a suitable method (e.g., sonication) in the presence of the internal standards.
-
Extraction: Add the extraction solvent to the cell lysate, vortex thoroughly, and centrifuge to separate the phases. Collect the organic phase containing the isoprenoids.
-
Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., methanol/water).
-
LC-MS/MS Analysis: Inject the prepared sample onto the UHPLC-MS/MS system.
-
Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution program to separate FPP and GGPP.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for FPP, GGPP, and their respective internal standards.
-
-
Data Analysis: Quantify the concentrations of FPP and GGPP in the samples by comparing the peak area ratios of the analytes to their corresponding internal standards against a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the isoprenoid pathway, the mechanism of HMG-CoA reductase inhibition, and a typical experimental workflow for inhibitor screening.
Caption: The Isoprenoid (Mevalonate) Pathway and the Site of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing an HMG-CoA Reductase Inhibitor.
Conclusion
This compound represents a potent, computationally predicted inhibitor of a key enzyme in the isoprenoid pathway. This technical guide provides the foundational knowledge, including its properties, mechanism of action, and relevant experimental protocols, necessary for researchers and drug development professionals to further investigate this compound and its potential therapeutic applications. The provided methodologies offer a starting point for robust in vitro and cell-based characterization of this compound and other novel inhibitors of this critical metabolic pathway.
Methodological & Application
Application Notes and Protocols for HMG-CoA Reductase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMG-CoA Reductase-IN-1 is a computationally designed potential inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This molecule was identified through quantitative structure-activity relationship (QSAR) modeling as having high predicted inhibitory activity against HMG-CoA reductase (HMGR) and affinity for the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter crucial for hepatic uptake of statins.[1][2][3] These characteristics suggest its potential as a liver-selective therapeutic agent for hypercholesterolemia with a possibly reduced side-effect profile.[3]
These application notes provide a summary of the predicted quantitative data for this compound and present detailed, representative experimental protocols for the in vitro evaluation of novel HMG-CoA reductase inhibitors. While specific experimental data for this compound is not yet available in published literature, the following protocols outline the standard methodologies that would be employed to validate its activity.
Quantitative Data
The following table summarizes the in silico predicted activity of this compound and provides a comparison with the experimentally determined values of well-established HMG-CoA reductase inhibitors (statins).
| Compound | pIC50 (HMGR) | IC50 (HMGR) | pKm (OATP1B1) | Notes |
| This compound | 8.54 | ~2.88 nM | 1.98 | Predicted values from QSAR modeling.[1] |
| Atorvastatin | - | 8 nM | - | A widely prescribed statin. |
| Rosuvastatin | - | 5 nM | - | A potent statin. |
| Pravastatin | 7.4 (predicted) | ~39.8 nM (predicted) | - | A first-generation statin.[3] |
| Lovastatin | - | 23 nM | - | A naturally derived statin. |
| Simvastatin | - | 11 nM | - | A derivative of lovastatin. |
Note: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pKm is the negative logarithm of the Michaelis constant (Km) and indicates the affinity for the OATP1B1 transporter.
Signaling Pathway
HMG-CoA reductase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids. Inhibition of HMG-CoA reductase leads to a downstream reduction in cholesterol levels.
Caption: Inhibition of HMG-CoA Reductase by this compound in the mevalonate pathway.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of a novel HMG-CoA reductase inhibitor.
In Vitro HMG-CoA Reductase Activity and Inhibitor Screening Assay (Colorimetric)
This protocol is adapted from commercially available HMG-CoA reductase activity assay kits and is designed to measure the enzymatic activity of HMGR by monitoring the decrease in NADPH absorbance at 340 nm.[4][5][6]
A. Materials and Reagents:
-
HMG-CoA Reductase Assay Buffer
-
Recombinant Human HMG-CoA Reductase
-
HMG-CoA substrate
-
NADPH
-
Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Atorvastatin, 10 mM)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
B. Reagent Preparation:
-
HMG-CoA Reductase Assay Buffer: Pre-warm to 37°C before use.
-
HMG-CoA Reductase: Reconstitute in HMG-CoA Reductase Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.
-
HMG-CoA: Reconstitute in dH2O, ensure complete dissolution. Aliquot and store at -20°C. Keep on ice during use.
-
NADPH: Reconstitute in dH2O, ensure complete dissolution. Aliquot and store at -20°C.
-
Test Inhibitor: Prepare a stock solution (e.g., 100X the final desired concentration) in a suitable solvent.
C. Assay Protocol:
-
Sample Preparation (per well):
-
Test Inhibitor Wells: Add 2 µL of the test inhibitor solution and 5 µL of reconstituted HMG-CoA Reductase.
-
Enzyme Control (EC) Well: Add 5 µL of reconstituted HMG-CoA Reductase and 2 µL of the solvent used for the test inhibitor.
-
Positive Control Well: Add 5 µL of reconstituted HMG-CoA Reductase and 2 µL of the positive control inhibitor.
-
Reagent Background Control Well: Add 10 µL of HMG-CoA Reductase Assay Buffer.
-
Adjust the volume in all wells to 10 µL with HMG-CoA Reductase Assay Buffer.
-
-
Reaction Mix Preparation (per well):
-
Prepare a master mix containing:
-
174 µL HMG-CoA Reductase Assay Buffer
-
12 µL HMG-CoA solution
-
4 µL NADPH solution
-
-
-
Measurement:
-
Add 190 µL of the reaction mix to each well.
-
Immediately start measuring the absorbance at 340 nm in a microplate reader at 37°C.
-
Take kinetic readings every 1-2 minutes for a total of 10-20 minutes.
-
D. Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well in the linear portion of the curve.
-
The percent inhibition can be calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Inhibitor) / Rate_EC] * 100
-
To determine the IC50 value, plot the percent inhibition against a range of test inhibitor concentrations and fit the data to a dose-response curve.
OATP1B1-Mediated Uptake Assay in Transfected Cells
This protocol is a representative method to assess the affinity of a test compound for the OATP1B1 transporter, which is crucial for its liver-specific uptake.
A. Materials and Reagents:
-
HEK293 cells stably transfected with OATP1B1 (and corresponding mock-transfected control cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4)
-
Test compound (this compound)
-
Known OATP1B1 substrate (e.g., [3H]-Estrone-3-sulfate or a fluorescent substrate)
-
Known OATP1B1 inhibitor (e.g., Rifamycin SV)
-
24-well cell culture plates
-
Scintillation counter or fluorescence plate reader
B. Assay Protocol:
-
Cell Seeding: Seed OATP1B1-transfected and mock-transfected HEK293 cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cell monolayers with pre-warmed uptake buffer and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the radiolabeled or fluorescent OATP1B1 substrate along with varying concentrations of the test inhibitor (this compound).
-
Incubation: Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Measure the amount of substrate taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
C. Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-transfected cells to determine the OATP1B1-specific uptake.
-
Calculate the percentage of inhibition of the OATP1B1-specific uptake at each concentration of the test inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test inhibitor concentration. The Km value can be derived from further kinetic studies.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HMG-CoA reductase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 6. abcam.com [abcam.com]
Application Notes and Protocols for HMG-CoA Reductase-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] Inhibition of HMG-CoA reductase is a well-established therapeutic strategy for the management of hypercholesterolemia. HMG-CoA Reductase-IN-1 is a potent inhibitor of HMG-CoA reductase with a pIC50 of 8.54.[3][4] This document provides detailed protocols for a cell-based assay to characterize the activity of this compound, including its effect on intracellular cholesterol levels and its potential cytotoxicity. The human hepatoma cell line, HepG2, is used as a model system due to its high endogenous expression of HMG-CoA reductase and its central role in cholesterol metabolism.
Signaling Pathway
This compound acts as a competitive inhibitor of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonic acid, a key precursor in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in the intracellular pool of cholesterol.
Figure 1. HMG-CoA Reductase Signaling Pathway
Experimental Protocols
Cell Culture and Maintenance
The human hepatoma cell line, HepG2, is a suitable model for this assay.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Molecular Weight of this compound: 507.54 g/mol [3]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.08 mg of this compound in 1 mL of DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Cell-Based Assay Workflow
The following diagram outlines the general workflow for the cell-based assay.
Figure 2. Experimental Workflow
Protocol 1: Determination of Intracellular Cholesterol using Amplex® Red Cholesterol Assay Kit
This protocol provides a quantitative measurement of total intracellular cholesterol.
-
Materials:
-
HepG2 cells
-
96-well clear-bottom black plates
-
This compound
-
Amplex® Red Cholesterol Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom black plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells twice with 100 µL of cold PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
-
Cholesterol Measurement:
-
Follow the manufacturer's protocol for the Amplex® Red Cholesterol Assay Kit. Briefly, a working solution of Amplex® Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase is added to the cell lysates.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA Protein Assay Kit.
-
Normalize the cholesterol content to the total protein concentration for each well.
-
-
Protocol 2: Visualization of Intracellular Cholesterol using Filipin Staining
This protocol allows for the qualitative and semi-quantitative analysis of intracellular free cholesterol distribution.
-
Materials:
-
HepG2 cells
-
24-well plates with glass coverslips
-
This compound
-
Filipin complex from Streptomyces filipinensis
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells on glass coverslips in 24-well plates and treat with this compound as described in Protocol 1.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Filipin Staining:
-
Prepare a 50 µg/mL working solution of Filipin in PBS.
-
Incubate the cells with the Filipin working solution for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission > 420 nm).
-
-
Protocol 3: Cytotoxicity Assay
This protocol is essential to determine if the observed decrease in cholesterol is due to specific enzyme inhibition rather than general cellular toxicity.
-
Materials:
-
HepG2 cells
-
96-well clear plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar cytotoxicity assay kit
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat HepG2 cells with this compound as described in Protocol 1.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cytotoxicity assay. For the CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
-
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Intracellular Cholesterol Levels in HepG2 Cells
| Concentration (nM) | Normalized Cholesterol Content (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 82.1 | 6.1 |
| 10 | 55.7 | 5.5 |
| 100 | 25.4 | 3.9 |
| 1000 | 10.2 | 2.1 |
| 10000 | 8.9 | 1.8 |
Table 2: Cytotoxicity of this compound in HepG2 Cells
| Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 99.8 | 3.9 |
| 1 | 98.5 | 4.2 |
| 10 | 97.1 | 5.0 |
| 100 | 95.6 | 4.7 |
| 1000 | 92.3 | 5.3 |
| 10000 | 88.9 | 6.1 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on experimental conditions.
Conclusion
These application notes provide a comprehensive framework for designing and executing a cell-based assay to evaluate the efficacy and cytotoxicity of this compound. The provided protocols for measuring intracellular cholesterol and assessing cell viability, along with the guidelines for data presentation, will enable researchers to obtain reliable and reproducible results for the characterization of HMG-CoA reductase inhibitors.
References
Application Notes and Protocols for HMG-CoA Reductase-IN-1 in Hypercholesterolemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of HMG-CoA Reductase-IN-1, a novel inhibitor of HMG-CoA reductase, for its potential application in hypercholesterolemia research. The information is based on predictive modeling data and established experimental protocols for the broader class of HMG-CoA reductase inhibitors.
Introduction
This compound is a computationally designed, potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Inhibition of HMGR is a clinically validated strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein cholesterol (LDL-C).[1][3] What distinguishes this compound in preclinical research is its predicted high inhibitory activity against HMGR, coupled with a predicted affinity for the organic anion transporting polypeptide 1B1 (OATP1B1).[1][2][3] OATP1B1 is a transporter responsible for the uptake of statins into hepatocytes, the primary site of cholesterol synthesis and regulation.[1][3] A high affinity for OATP1B1 may therefore confer liver-specific delivery, potentially enhancing efficacy and reducing systemic side effects.
The data presented for this compound are based on in silico predictive modeling.[1][2][3] Experimental validation of these properties using the protocols detailed below is essential.
Data Presentation
The predicted activities of this compound are summarized in the table below, alongside values for Rosuvastatin, a widely used statin, for comparison.[3]
| Compound | Predicted HMGR Inhibitory Activity (pIC50) | Predicted OATP1B1 Affinity (pKm) | Data Source |
| This compound | 8.54 | 1.98 | [1][3] |
| Rosuvastatin | 8.43 (calculated using the same model) | Not reported in the study | [3] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater inhibitory potency. pKm is the negative logarithm of the Michaelis constant (Km), where a higher value suggests a higher affinity for the transporter. These values for this compound are predicted and require experimental confirmation.
Signaling Pathway
This compound is predicted to act as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.
References
effective concentration of HMG-CoA Reductase-IN-1 in cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of HMG-CoA Reductase-IN-1, a potent inhibitor of HMG-CoA reductase, in cell culture experiments. Detailed protocols for assessing its biological activity and effects on the cholesterol biosynthesis pathway are provided below.
Introduction
This compound is a small molecule inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By competitively inhibiting this enzyme, this compound serves as a valuable tool for in vitro studies of cholesterol metabolism, isoprenoid biosynthesis, and the cellular consequences of their disruption. These notes offer guidance on its application in cell culture and methods to quantify its effects.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₃O₇ |
| Molecular Weight | 507.54 g/mol |
| pIC₅₀ | 8.54 |
| IC₅₀ | ~2.88 nM |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
pIC₅₀ to IC₅₀ Conversion: The pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀) in molar concentration.[1][2] pIC₅₀ = -log₁₀(IC₅₀) IC₅₀ = 10⁽⁻ᵖᴵᶜ⁵⁰⁾ M For this compound, with a pIC₅₀ of 8.54: IC₅₀ = 10⁽⁻⁸·⁵⁴⁾ M ≈ 2.88 x 10⁻⁹ M = 2.88 nM
Stock Solution Preparation and Storage: It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 5.08 mg of the compound in 1 mL of DMSO.
-
Storage of Solid Compound: Store at -20°C for long-term stability.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly, the stock solution should be stable for several months.
Mechanism of Action and Signaling Pathway
This compound inhibits the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol and various non-sterol isoprenoids. This inhibition leads to a depletion of intracellular cholesterol, which in turn activates a feedback mechanism mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Under low sterol conditions, SREBP-2 is cleaved and translocates to the nucleus, where it upregulates the transcription of genes involved in cholesterol synthesis and uptake, including the HMG-CoA reductase (HMGCR) gene itself and the low-density lipoprotein receptor (LDLR) gene.[3]
Mechanism of this compound Action.
Experimental Protocols
The following are detailed protocols for assessing the efficacy and cellular effects of this compound. An initial dose-response experiment is recommended to determine the optimal concentration range for your specific cell line and experimental conditions. Based on the calculated IC₅₀ of ~2.88 nM, a starting concentration range of 0.1 nM to 1 µM is suggested.
General Experimental Workflow
The following diagram outlines a general workflow for characterizing the effects of this compound in cell culture.
General workflow for inhibitor characterization.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.[4][5][6]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Cholesterol Synthesis Assay
This protocol measures the rate of de novo cholesterol synthesis by quantifying the incorporation of [¹⁴C]-acetate.[7]
Materials:
-
Cells of interest
-
6-well culture plates
-
This compound stock solution
-
[¹⁴C]-acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and grow to near confluency.
-
Pre-treat cells with various concentrations of this compound for 24 hours.
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids using a suitable solvent system.
-
Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.
-
Transfer an aliquot to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Protocol: Western Blotting for HMGCR and SREBP-2
This protocol is for analyzing the protein expression levels of HMG-CoA reductase and SREBP-2.[8][9][10]
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HMGCR and SREBP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system. Densitometry can be used for quantification, normalizing to a loading control like β-actin or GAPDH.
Protocol: RT-qPCR for HMGCR and LDLR Gene Expression
This protocol is for quantifying the mRNA levels of HMGCR and LDLR.[11]
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Interpretation of Results
-
Cell Viability: A decrease in cell viability with increasing concentrations of this compound indicates cytotoxicity.
-
Cholesterol Synthesis: A dose-dependent decrease in [¹⁴C]-acetate incorporation confirms the inhibitory effect of the compound on cholesterol biosynthesis.
-
Western Blot: An increase in the protein levels of HMG-CoA reductase and the cleaved (active) form of SREBP-2 is the expected cellular response to the inhibition of the mevalonate pathway.
-
RT-qPCR: An upregulation of HMGCR and LDLR mRNA levels further confirms the activation of the SREBP-2 feedback mechanism.
These protocols provide a framework for the in vitro characterization of this compound. Researchers should optimize the protocols for their specific cell types and experimental goals.
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. cdn2.hubspot.net [cdn2.hubspot.net]
- 3. dovepress.com [dovepress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.6. Cholesterol Biosynthesis Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for HMG-CoA Reductase Inhibitors in Animal Studies
Disclaimer: Information regarding a specific compound designated "HMG-CoA Reductase-IN-1" is not available in the public domain. The following application notes and protocols are based on published research on the broader class of HMG-CoA reductase inhibitors, commonly known as statins. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted to specific experimental needs and institutional guidelines.
Introduction
HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][2][3] Inhibitors of this enzyme, such as statins, are widely used to lower cholesterol levels.[1] Animal studies are crucial for the preclinical evaluation of these inhibitors, providing insights into their efficacy, pharmacokinetics, and mechanism of action.[4]
Quantitative Data from Animal Studies
The administration and efficacy of HMG-CoA reductase inhibitors vary significantly across different animal models and specific compounds. The following tables summarize quantitative data from various studies.
Table 1: Dosage and Administration of HMG-CoA Reductase Inhibitors in Rodent Models
| Inhibitor | Animal Model | Dosage | Route of Administration | Study Duration | Key Findings | Reference |
| Atorvastatin | Guinea Pig | 20 mg/kg | Oral | Single dose | Maintained low HMG-CoA reductase activity even after 18 hours of fasting. | [5] |
| Simvastatin | Guinea Pig | 20 mg/kg | Oral | Single dose | HMG-CoA reductase activity increased after 6 hours of fasting, suggesting shorter half-life. | [5] |
| Simvastatin | Rat (Nagase analbuminemic) | Not specified | Subcutaneous infusion | 28 days | Reduced plasma cholesterol by up to 60%. | [6] |
| Lovastatin | Rat | Not specified | Included in diet | 4-5 days | Increased cholesterol synthesis in the lens. | [7] |
| Pravastatin | Rat | Not specified | Subcutaneous infusion | 28 days | No effect on plasma lipids. | [6] |
| Rosuvastatin | Mice | 10 mg/kg | Not specified | Single dose | Exhibited analgesic effects. | [8] |
| Atorvastatin | Mice | 10 mg/kg | Not specified | Single dose | Exhibited analgesic effects. | [8] |
Table 2: Dosage and Administration of HMG-CoA Reductase Inhibitors in Other Animal Models
| Inhibitor | Animal Model | Dosage | Route of Administration | Study Duration | Key Findings | Reference |
| Atorvastatin | Rabbit | 5 mg/kg/day | Oral | 4 weeks | Significant reduction in serum lipids and arterial macrophage infiltration. | [9] |
| Atorvastatin | Cockatiel | 20 mg/kg | Oral gavage | Single dose | Estimated Cmax of 152.6 ng/mL and a terminal half-life of 4 hours.[10] | [10] |
Experimental Protocols
General Workflow for In Vivo Administration
The following diagram outlines a typical experimental workflow for the administration of HMG-CoA reductase inhibitors in animal studies.
Protocol for Oral Administration in Rodents
This protocol is a general guideline for administering an HMG-CoA reductase inhibitor via oral gavage.
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the research question.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation:
-
For inhibitors soluble in oil, dissolve the compound in a vehicle such as corn oil or sesame oil.
-
For water-soluble inhibitors, dissolve in sterile water or saline.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.
-
-
Administration:
-
Gently restrain the animal.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress.
-
-
Post-Administration Monitoring: Observe animals for any adverse effects. Monitor food and water intake and body weight regularly.
Protocol for Atherosclerosis Induction in Rabbits
This protocol, adapted from a study on atorvastatin, is designed to induce atherosclerosis for evaluating the efficacy of HMG-CoA reductase inhibitors.[9]
-
Animal Model: New Zealand White rabbits.
-
Endothelial Damage: Induce endothelial damage in the femoral arteries.
-
Atherogenic Diet: Feed the rabbits an atherogenic diet for a period of 4 weeks to induce atherosclerotic plaques.
-
Treatment:
-
Switch the animals to a standard chow diet.
-
Randomize animals into a control group (no treatment) and a treatment group receiving the HMG-CoA reductase inhibitor (e.g., atorvastatin at 5 mg/kg/day).
-
-
Duration: Continue the treatment for 4 weeks.
-
Analysis: At the end of the study, collect blood for lipid analysis and harvest the femoral arteries for histological examination of plaque size and macrophage infiltration.
Signaling Pathway
HMG-CoA reductase inhibitors act by competitively inhibiting the HMG-CoA reductase enzyme, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is a critical step in the cholesterol biosynthesis pathway.
By blocking this pathway, these inhibitors reduce the endogenous synthesis of cholesterol.[1] This leads to an upregulation of LDL receptors in the liver, which in turn increases the clearance of LDL cholesterol from the circulation.[1] Statins also inhibit the synthesis of isoprenoids, which are involved in various cellular processes.[1]
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Preclinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin and simvastatin have distinct effects on hydroxy methylglutaryl-CoA reductase activity and mRNA abundance in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous administration of HMG-CoA reductase inhibitors in hyperlipidaemic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of long-term administration of HMG-CoA reductase inhibitors on cholesterol synthesis in lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HMG-CoA reductase inhibition by atorvastatin reduces neointimal inflammation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of single-dose oral atorvastatin and its metabolites support therapeutic use in cockatiels (Nymphicus hollandicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring HMG-CoA Reductase Activity with HMG-CoA Reductase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] As a key regulatory point, HMGR is a major target for drugs aimed at lowering cholesterol levels, such as the widely used statins.[3][4] The activity of this enzyme is tightly regulated through various mechanisms, including synthesis, degradation, and phosphorylation.[5][6] The inhibition of HMG-CoA reductase leads to a cascade of events, including the upregulation of LDL receptors in the liver, which in turn lowers the plasma concentration of cholesterol.[7][8] This document provides a detailed protocol for measuring the activity of HMG-CoA reductase and for evaluating the inhibitory potential of compounds such as HMG-CoA Reductase-IN-1.
This compound is a potent inhibitor of HMG-CoA reductase, with a pIC50 of 8.54.[9][10][11] This makes it a valuable tool for studying the mevalonate pathway and for the development of new hypercholesterolemia therapies. The following protocols and data are intended to guide researchers in accurately assessing HMGR activity and the efficacy of inhibitors.
Signaling Pathway
The activity of HMG-CoA reductase is the committed step in the mevalonate pathway. The enzyme catalyzes the conversion of HMG-CoA to mevalonate, a four-electron reduction that utilizes two molecules of NADPH.[5][12] This pathway is crucial for the production of cholesterol and various non-sterol isoprenoids essential for cellular function.
Caption: The Mevalonate Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other common inhibitors is summarized below. This data is crucial for comparing the potency of different compounds.
| Inhibitor | pIC50 | IC50 (nM) | Reference |
| This compound | 8.54 | ~2.88 | [9][10][11] |
| Atorvastatin | - | 11 | [13] |
| Pravastatin | - | - | [5] |
| Rosuvastatin | - | 11 | [13] |
| Lovastatin | - | 77 | [13] |
Note: The IC50 value for this compound is calculated from its pIC50 value.
Experimental Protocols
Principle of the Assay
The HMG-CoA reductase activity assay is a spectrophotometric method that measures the decrease in absorbance at 340 nm.[5][7][8][14] This decrease is a direct result of the oxidation of NADPH to NADP+ by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.[6]
Materials and Reagents
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase (recombinant)
-
HMG-CoA substrate solution
-
NADPH
-
This compound
-
Control inhibitor (e.g., Pravastatin)[6]
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (plate reader)
-
Ultrapure water
Reagent Preparation
-
HMG-CoA Reductase Assay Buffer (1x): If supplied as a concentrate (e.g., 5x), dilute with ultrapure water to a 1x working concentration. Pre-warm the buffer to 37°C before use.[6][7]
-
HMG-CoA Reductase: Reconstitute the lyophilized enzyme in the HMG-CoA Reductase Assay Buffer to the recommended concentration. Aliquot and store at -20°C or as recommended by the supplier. Keep the enzyme on ice during use.[7][8]
-
HMG-CoA: Reconstitute in ultrapure water to the desired stock concentration. Aliquot and store at -20°C.[7][8]
-
NADPH: Reconstitute in ultrapure water to the desired stock concentration. Aliquot and store at -20°C, protected from light.[7][8]
-
This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Further dilute with the assay buffer to the desired concentrations for the inhibition assay.
-
Control Inhibitor: Prepare a stock solution of a known inhibitor like Pravastatin in a suitable solvent and dilute to the desired concentration with the assay buffer.[6]
Experimental Workflow
Caption: A streamlined workflow for the HMG-CoA reductase inhibition assay.
Assay Procedure
The following procedure is based on a 96-well plate format. Adjust volumes as necessary for other formats.
-
Plate Setup:
-
Blank (No Enzyme): Add all reaction components except the enzyme. Adjust the final volume with assay buffer.
-
Positive Control (No Inhibitor): Add the enzyme, HMG-CoA, and NADPH. Adjust the final volume with assay buffer.
-
Inhibitor Control: Add the enzyme, HMG-CoA, NADPH, and the desired concentration of this compound or control inhibitor.
-
-
Reaction Mix Preparation: Prepare a master mix containing the HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH.
-
Inhibitor Addition: To the appropriate wells, add a small volume (e.g., 2 µL) of the this compound dilutions or the control inhibitor.[7] Also, add the corresponding volume of solvent (e.g., DMSO) to the positive control and blank wells.
-
Enzyme Addition: Add the reconstituted HMG-CoA reductase to the positive control and inhibitor control wells.
-
Incubation (Optional): Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Add the reaction mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for a total of 10-20 minutes.[15]
Data Analysis
-
Calculate the rate of NADPH consumption: Determine the change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Positive Control Well)] * 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This document provides a comprehensive guide for measuring HMG-CoA reductase activity and assessing the inhibitory effects of compounds like this compound. The detailed protocol and supporting information are designed to assist researchers in obtaining accurate and reproducible results, thereby facilitating the study of cholesterol metabolism and the development of novel therapeutics.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. droracle.ai [droracle.ai]
- 5. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. biorbyt.com [biorbyt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. glpbio.com [glpbio.com]
- 14. mybiosource.com [mybiosource.com]
- 15. abcam.com [abcam.com]
Application Notes and Protocols for HMG-CoA Reductase Inhibitor in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMG-CoA reductase (3-hydroxy-3-methylglutaryl-CoA reductase) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1][2][3] Inhibition of this enzyme is a key strategy for lowering cholesterol levels and is the mechanism of action for the widely used statin drugs.[4][5] In a research context, selective inhibitors of HMG-CoA reductase are invaluable tools for studying the intricate feedback mechanisms that govern lipid homeostasis, the roles of cholesterol and isoprenoids in various cellular processes, and for the development of new therapeutic agents.[2][6]
This document provides detailed application notes and protocols for the use of a representative HMG-CoA reductase inhibitor in lipid metabolism studies. For the purpose of providing concrete examples and quantitative data, Atorvastatin , a well-characterized and widely used HMG-CoA reductase inhibitor, will be used as the representative compound, hereafter referred to as HMG-CoA Reductase-IN-1 .
Mechanism of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase, binding to the active site of the enzyme and preventing the conversion of HMG-CoA to mevalonic acid.[4][7] This blockage of the mevalonate pathway leads to a reduction in the intracellular pool of cholesterol. The depletion of intracellular cholesterol triggers a complex feedback mechanism primarily mediated by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[8][9][10] Inactive SREBP-2 resides in the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, SREBP-2 is transported to the Golgi apparatus, where it is proteolytically cleaved. The active N-terminal fragment of SREBP-2 then translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in cholesterol synthesis and uptake, most notably the Low-Density Lipoprotein Receptor (LDLR) and HMG-CoA reductase itself.[11][12] This compensatory upregulation of HMG-CoA reductase can blunt the effect of the inhibitor.[3][13]
Data Presentation
The following tables summarize representative quantitative data for this compound (Atorvastatin) from scientific literature. These values can serve as a starting point for experimental design.
Table 1: Inhibitory Activity of this compound (Atorvastatin)
| Parameter | Value | Species/System | Reference |
| IC50 | 8 nM | Human | [14] |
| Ki | ~1 nM | In vivo | [14] |
Table 2: Representative Effects of this compound (Atorvastatin) in Cell Culture
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| McArdle-RH7777 | 1 µM | 12 hours | Increased HMGCR protein levels | [8] |
| CHO-7 | 10 µM | 16 hours | ~15-fold increase in HMGCR protein | [13] |
| Human SV-SMC | 0.39 µM | - | IC50 for proliferation inhibition | |
| Human SV-SMC | 2.39 µM | - | IC50 for invasion inhibition |
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on lipid metabolism.
HMG-CoA Reductase Activity Assay (In Vitro)
This protocol is adapted from commercially available colorimetric assay kits and measures the decrease in NADPH absorbance at 340 nm.
Materials:
-
This compound
-
HMG-CoA Reductase enzyme (purified or recombinant)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer according to the supplier's instructions. Keep all enzyme solutions on ice.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Sample Wells: 2 µL of this compound dilution and 2 µL of HMG-CoA Reductase enzyme.
-
Enzyme Control Well: 2 µL of solvent control and 2 µL of HMG-CoA Reductase enzyme.
-
Blank Well: 2 µL of solvent control and 2 µL of assay buffer (no enzyme).
-
Adjust the volume in all wells to 10 µL with assay buffer.
-
-
Reaction Mix Preparation: Prepare a master reaction mix for the number of wells to be analyzed. For each well, combine:
-
174 µL HMG-CoA Reductase Assay Buffer
-
12 µL HMG-CoA solution
-
4 µL NADPH solution
-
-
Initiate Reaction: Add 190 µL of the reaction mix to each well. Mix thoroughly.
-
Measurement: Immediately start kinetic measurement of absorbance at 340 nm in a microplate reader pre-warmed to 37°C. Record readings every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in OD 340 nm/min). Determine the percent inhibition for each concentration of this compound relative to the enzyme control. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Cellular Cholesterol Quantification
This protocol describes a common method for extracting and quantifying total cholesterol from cultured cells using a commercially available fluorescent or colorimetric assay kit.
Materials:
-
Cultured cells (e.g., HepG2, CHO)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lipid Extraction Buffer (e.g., Chloroform:Isopropanol:NP-40 at a 7:11:0.1 ratio)
-
Commercial Cholesterol Quantification Kit (e.g., from Abcam, Sigma-Aldrich, or Cell Biolabs)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis and Lipid Extraction:
-
Aspirate the culture medium and wash the cells once with cold PBS.
-
Harvest cells by trypsinization and centrifugation to obtain a cell pellet.
-
Resuspend the cell pellet in the lipid extraction buffer.
-
Sonicate the samples briefly to ensure complete lysis.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet cell debris.
-
-
Sample Preparation:
-
Carefully transfer the organic supernatant to a new tube.
-
Evaporate the solvent using a speed-vac or by air-drying at a moderate temperature (e.g., 50-55°C).
-
Resuspend the dried lipid film in the cholesterol assay buffer provided with the kit. Vortex thoroughly to ensure complete solubilization.
-
-
Cholesterol Assay:
-
Prepare cholesterol standards according to the kit manufacturer's instructions.
-
Add the resuspended samples and standards to a 96-well plate.
-
Prepare and add the cholesterol reaction reagent to each well.
-
Incubate the plate as recommended by the manufacturer (e.g., 45-60 minutes at 37°C, protected from light).
-
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the cholesterol concentration in each sample using the standard curve. Normalize the cholesterol content to the total protein concentration of a parallel cell lysate to account for differences in cell number.
Western Blot Analysis of HMGCR and SREBP-2
This protocol outlines the detection of HMGCR and the cleaved, active form of SREBP-2 by Western blotting.
Materials:
-
Cultured cells treated with this compound
-
RIPA Lysis Buffer with protease inhibitors
-
Nuclear Extraction Kit (for SREBP-2)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HMGCR, anti-SREBP-2 (N-terminus specific), anti-Lamin B1 (nuclear marker), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
For HMGCR (Total Lysate): Lyse cells in RIPA buffer, incubate on ice, and clarify the lysate by centrifugation.
-
For active SREBP-2 (Nuclear Extract): Use a commercial nuclear extraction kit to separate cytoplasmic and nuclear fractions, following the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody (e.g., anti-HMGCR, anti-SREBP-2, anti-Lamin B1, or anti-β-actin) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (β-actin for total lysate, Lamin B1 for nuclear extracts).
Quantitative PCR (qPCR) for HMGCR and LDLR Gene Expression
This protocol details the measurement of mRNA levels of HMGCR and LDLR in response to treatment with this compound.
Materials:
-
Cultured cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions in a 96-well plate, including reactions for each gene of interest and the housekeeping gene for each sample. Include no-template controls.
-
A typical reaction mixture includes qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes (HMGCR, LDLR) to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control samples (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Experimental Workflow and Logical Relationships
The following diagrams visualize a typical experimental workflow and the logical relationships of the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Concomitant attenuation of HMG-CoA reductase expression potentiates the cancer cell growth-inhibitory effect of statins and expands their efficacy in tumor cells with epithelial characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-regulated degradation of HMG-CoA reductase and Insig-1 through distinct mechanisms in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct binding to sterols accelerates endoplasmic reticulum-associated degradation of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic targets of hypercholesterolemia: HMGCR and LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
HMG-CoA Reductase-IN-1 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of HMG-CoA Reductase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: Can I dissolve this compound directly in PBS?
A2: It is not recommended to dissolve this compound directly in Phosphate Buffered Saline (PBS) or other aqueous buffers. HMG-CoA reductase inhibitors are often sparingly soluble in aqueous solutions.[1] To prepare a working solution in PBS, it is best to first create a concentrated stock solution in DMSO and then dilute it to the final desired concentration with PBS.
Q3: What is the expected solubility of this compound in DMSO and PBS?
A3: While specific solubility values for this compound are not published, the table below provides a summary based on data for analogous compounds.
| Solvent | Expected Solubility | Notes |
| DMSO | ≥ 5 mg/mL (estimated) | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| PBS (pH 7.2) | Sparingly soluble (estimated < 0.5 mg/mL) | Direct dissolution is not recommended. Prepare by diluting a DMSO stock solution. |
Note: The solubility of specific lots may vary. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Preparation: Bring the vial of this compound and anhydrous DMSO to room temperature.
-
Addition of Solvent: Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to 1 mg of the compound.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Warming the solution to 37°C may aid in dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in PBS from a DMSO Stock
-
Thawing: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the DMSO stock solution to the appropriate volume of pre-warmed PBS (37°C). It is crucial to add the DMSO stock to the PBS and mix immediately to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced effects on cells or enzymes.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | - Increase the volume of DMSO. - Gently warm the solution (e.g., 37°C) and sonicate. - Use fresh, anhydrous DMSO. |
| Precipitate forms when diluting DMSO stock in PBS. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Increase the final volume of PBS to lower the final concentration of the inhibitor. - Increase the percentage of DMSO in the final solution (if the experimental system tolerates it). - Pre-warm the PBS to 37°C before adding the DMSO stock. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | - Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability. - Always use freshly prepared aqueous working solutions. |
Visualized Experimental Workflow
Caption: Workflow for preparing this compound solutions.
HMG-CoA Signaling Pathway Inhibition
Caption: Inhibition of the HMG-CoA reductase pathway.
References
stability of HMG-CoA Reductase-IN-1 in cell culture media
Welcome to the technical support center for HMG-CoA Reductase-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the synthesis of cholesterol and other downstream isoprenoids. It exhibits high inhibitory activity against HMG-CoA reductase.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the inhibitor. Here are the general recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | Room Temperature or -20°C | Up to 12-36 months | Refer to the Certificate of Analysis for specific recommendations. Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Q3: How should I prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For other HMG-CoA reductase inhibitors with similar properties, solubilities of up to 50 mM in DMSO have been reported. It is advisable to start with a high concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture, which can be toxic to cells at higher concentrations.
Troubleshooting Guide
This section addresses common issues that may arise when using this compound in cell culture experiments.
Issue 1: Precipitate formation upon addition to cell culture media.
-
Cause A: Poor Solubility. this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions like cell culture media.
-
Solution:
-
Ensure your stock solution is fully dissolved in DMSO before diluting it in media. Gentle warming or vortexing can aid dissolution.
-
When preparing your working solution, add the DMSO stock solution to the media dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
-
Maintain a final DMSO concentration of less than 0.3% in your cell culture to avoid solvent-induced cytotoxicity.[1]
-
If precipitation persists, consider using a lower final concentration of the inhibitor in your experiment.
-
-
-
Cause B: Interaction with Media Components. Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.
-
Solution:
-
Prepare the working solution of this compound in serum-free media first, and then add serum if required for your experiment.
-
Test the solubility of the inhibitor in your specific cell culture medium at the desired concentration before treating your cells.
-
-
Issue 2: Inconsistent or lack of expected biological effect.
-
Cause A: Inhibitor Instability and Degradation. The stability of small molecule inhibitors in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.
-
Solution:
-
Freshly Prepare Working Solutions: It is best practice to prepare fresh working solutions of this compound from your frozen stock for each experiment to ensure maximal potency.
-
Minimize Exposure to Light and Elevated Temperatures: Protect your stock and working solutions from light and store them at the recommended temperatures.
-
Consider Media Components: Be aware that certain components in cell culture media, such as cysteine and iron, can impact the stability of some compounds.[2] If you suspect instability, you could test the inhibitor's effect in a simpler, defined medium.
-
pH Sensitivity: While specific data for this compound is unavailable, the stability of some small molecules can be pH-dependent.[3] Ensure the pH of your cell culture medium is within the optimal range for your cells and the inhibitor.
-
-
-
Cause B: Suboptimal Inhibitor Concentration. The effective concentration of an inhibitor can vary significantly between different cell types and experimental conditions.
-
Solution:
-
Perform a Dose-Response Curve: To determine the optimal concentration for your specific cell line and assay, it is crucial to perform a dose-response experiment. This will help you identify the concentration at which you observe the desired biological effect without causing significant off-target effects or cytotoxicity.
-
Consult Literature: While specific protocols for this compound are limited, reviewing literature for similar HMG-CoA reductase inhibitors can provide a starting point for concentration ranges.
-
-
-
Cause C: Cell Density and Confluency. The number of cells at the time of treatment can influence the apparent potency of an inhibitor.
-
Solution:
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments to ensure reproducibility.
-
Treat at Optimal Confluency: The metabolic state of cells can change with confluency. It is generally recommended to treat cells when they are in the exponential growth phase (typically 50-70% confluency).
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to generate a range of concentrations for a dose-response experiment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) in your experimental setup.
-
Incubation: Incubate the cells for the desired period according to your experimental protocol.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, Western blot for HMG-CoA reductase levels, cholesterol biosynthesis assay).
Visualizations
Caption: Experimental workflow for using this compound.
References
preventing HMG-CoA Reductase-IN-1 precipitation in aqueous solutions
Welcome to the technical support center for HMG-CoA Reductase-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on preventing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting this enzyme, this compound blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the endogenous synthesis of cholesterol. It has a reported pIC50 of 8.54, indicating high inhibitory activity.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is the likely cause?
A2: this compound, like many other HMG-CoA reductase inhibitors (statins), is a hydrophobic molecule.[3][] While it is generally soluble in organic solvents such as DMSO and ethanol, its solubility in aqueous solutions is limited. Precipitation upon dilution into aqueous media is a common issue and is likely due to the compound's low aqueous solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For this compound, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Based on data for similar HMG-CoA reductase inhibitors, these solvents are effective at dissolving the compound at high concentrations.[5]
Q4: How should I store the solid compound and its stock solution?
A4: The solid form of this compound should be stored at -20°C.[2] Stock solutions prepared in an organic solvent should also be stored at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the maximum recommended concentration of the organic solvent (e.g., DMSO) in my final aqueous solution?
A5: It is crucial to keep the final concentration of the organic solvent in your aqueous solution as low as possible to avoid solvent-induced artifacts or toxicity in your experimental system (e.g., cell culture). A common recommendation is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer or media. | Low aqueous solubility of this compound. | - Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the inhibitor in your aqueous solution. - Increase the solvent percentage (with caution): You can slightly increase the percentage of the organic solvent in your final solution, but be mindful of its potential effects on your experiment. Always include a vehicle control with the same solvent concentration. - Use a pre-warmed aqueous solution: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous solution can sometimes improve solubility. - Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the stock solution. |
| Cloudiness or visible particles in the stock solution. | The compound may not be fully dissolved or may have precipitated out of the solution over time. | - Warm the stock solution: Gently warm the stock solution in a water bath (e.g., 37°C) and vortex thoroughly to redissolve the compound. - Sonicate the stock solution: A brief sonication can help to break up any aggregates and facilitate dissolution. - Prepare a fresh stock solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution. |
| Inconsistent experimental results. | Potential precipitation of the inhibitor leading to variations in the effective concentration. | - Visually inspect your solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation. - Filter your final working solution: If you suspect microprecipitates, you can filter your final diluted solution through a low protein-binding syringe filter (e.g., 0.22 µm). However, be aware that this could potentially remove some of the active compound if it has precipitated. |
Data Presentation: Solubility of HMG-CoA Reductase Inhibitors
| Compound | Solubility in DMSO | Solubility in Ethanol | Aqueous Solubility | Reference |
| Mevastatin | ~5 mg/mL | ~5 mg/mL | Sparingly soluble | [5] |
| Pravastatin | - | - | 0.18 mg/mL (lactone form) | [3] |
| Lovastatin | ~15 mg/mL | ~20 mg/mL | 0.0013 - 0.0015 mg/mL | [3] |
| Simvastatin | ~30 mg/mL | ~20 mg/mL | 0.0013 - 0.0015 mg/mL | [3] |
| This compound | Data not publicly available | Data not publicly available | Expected to be low |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Based on the desired stock concentration, calculate the required volume of organic solvent (e.g., DMSO).
-
Add the solvent to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C.
2. General Protocol for a Cell-Based HMG-CoA Reductase Inhibition Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of your this compound stock solution.
-
Prepare serial dilutions of the inhibitor in your cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to minimize the risk of precipitation. Ensure the final concentration of the organic solvent is consistent across all conditions and is below the toxic threshold for your cells.
-
Prepare a vehicle control containing the same final concentration of the organic solvent as your inhibitor-treated samples.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions (including vehicle control and different concentrations of the inhibitor) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period to allow for the inhibition of HMG-CoA reductase.
-
Endpoint Measurement: Following incubation, assess the effect of the inhibitor. This can be done through various methods, such as:
-
Measuring cholesterol levels in cell lysates.
-
Assessing the expression of downstream targets of the mevalonate pathway.
-
Performing a cell viability assay to determine any cytotoxic effects.
-
Visualizations
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
HMG-CoA Reductase-IN-1 off-target effects in cellular assays
Disclaimer: The compound "HMG-CoA Reductase-IN-1" is not a widely recognized chemical entity in publicly available scientific literature. This technical support guide has been developed based on the known cellular effects of the broader class of HMG-CoA reductase inhibitors, primarily statins. The off-target effects and troubleshooting advice provided are based on the well-documented activities of these compounds and should be considered as a general guide for a novel HMG-CoA reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the potential major off-target effects of this compound in cellular assays?
A1: Based on the known effects of HMG-CoA reductase inhibitors, potential off-target effects of this compound can be broadly categorized as those related to the inhibition of the mevalonate pathway and those independent of it.
-
Inhibition of Protein Prenylation: HMG-CoA reductase inhibition depletes downstream isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification of small GTPases (e.g., Ras, Rho, Rab), which are critical for cell signaling, proliferation, and intracellular trafficking.[1]
-
Myotoxicity: A significant concern with HMG-CoA reductase inhibitors is muscle cell toxicity. This can manifest as decreased cell viability, apoptosis, and changes in muscle cell morphology in culture.[2][3] The underlying mechanisms may involve mitochondrial dysfunction and disruption of RhoA signaling.[3][4][5]
-
Effects on Glucose Metabolism: Some HMG-CoA reductase inhibitors have been shown to impair glucose uptake in various cell types, including adipocytes, skeletal muscle cells, and hepatocytes.[6][7] This is thought to be due to alterations in the cholesterol content of cell membranes, leading to conformational changes in glucose transporters like GLUT1.[7]
-
Hepatotoxicity: Although less common in vitro, liver cell damage is a potential off-target effect. This may be observed as an elevation in liver enzyme analogues in cell culture supernatants.
-
Kinase Inhibition: Some statins have been reported to have off-target inhibitory effects on various kinases, which could lead to unexpected changes in signaling pathways.
Q2: Why am I observing unexpected levels of apoptosis or cytotoxicity in my cell line, especially in muscle cells?
A2: Unexpected cell death, particularly in myocyte cell lines like C2C12 or L6, is a known potential effect of HMG-CoA reductase inhibitors.[2][3] This myotoxicity can be concentration-dependent and may be more pronounced with lipophilic inhibitors. The cytotoxicity is often linked to the depletion of geranylgeranyl pyrophosphate (GGPP), leading to dysfunction of proteins like RhoA and subsequent apoptosis.[3] You may also be observing mitochondrial dysfunction.
Q3: Can this compound affect cellular signaling pathways unrelated to cholesterol synthesis?
A3: Yes. By inhibiting the production of FPP and GGPP, this compound can indirectly affect any signaling pathway that relies on prenylated proteins. This includes pathways regulated by the Ras, Rho, and Rab families of small GTPases, which are involved in cell proliferation (MAPK pathway), cytoskeletal organization, and vesicular transport.[1]
Q4: I am seeing a decrease in glucose consumption in my cellular assay. Could this be related to this compound?
A4: It is possible. Several studies have demonstrated that statins can inhibit glucose uptake in various human cell lines.[6][7][8] This effect is thought to be mediated by the depletion of membrane cholesterol, which alters the conformation and function of glucose transporters.[7] If your assay is sensitive to changes in cellular glucose metabolism, this could be a significant confounding factor.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Apoptosis
Symptoms:
-
Decreased cell viability in a dose-dependent manner.
-
Increased markers of apoptosis (e.g., caspase-3/7 activation, nuclear fragmentation).
-
Changes in cell morphology (e.g., cell rounding, detachment).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Myotoxicity due to GGPP depletion | Co-treat cells with geranylgeranyl pyrophosphate (GGPP) to see if it rescues the cytotoxic phenotype. This can help confirm if the effect is on-target (i.e., related to mevalonate pathway inhibition). |
| Mitochondrial dysfunction | Perform a mitochondrial toxicity assay, such as measuring mitochondrial membrane potential (e.g., with TMRE or JC-1) or oxygen consumption rate. |
| Off-target kinase inhibition leading to apoptosis | If you suspect off-target kinase activity, consider a broad-spectrum kinase inhibitor rescue experiment or a kinome profiling screen. |
| Cell line sensitivity | Test a range of cell lines, including non-muscle cell lines, to determine if the cytotoxicity is specific to certain cell types. |
| High concentration of the inhibitor | Perform a dose-response curve to determine the EC50 for cytotoxicity and use concentrations well below this for mechanistic studies. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptoms:
-
High variability between replicate wells.
-
Different results for the same experiment run on different days.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cellular health and passage number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Inhibitor solubility and stability | Confirm the solubility of this compound in your culture medium. Precipitated compound can lead to inconsistent concentrations. Prepare fresh dilutions for each experiment. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. For multi-well plates, consider using a master mix to minimize pipetting variability. |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination, which can alter cellular metabolism and response to treatments. |
Quantitative Data on HMG-CoA Reductase Inhibitor Effects
Table 1: Cytotoxicity of Statins in Muscle Cell Lines
| Statin | Cell Line | Assay | EC50 / IC50 | Reference |
| Simvastatin | C2C12 | MTT | ~2.6 µM | [2] |
| Simvastatin | H9c2 | MTT | ~1.9 µM | [2] |
| Lovastatin | L6 | Cell Viability | Dose-dependent decrease | [3] |
| Fluvastatin | L6 | Cell Viability | Dose-dependent decrease | [3] |
| Atorvastatin | C2C12 | Cell Viability | 76 µM (proliferating), 46 µM (differentiating), 36 µM (differentiated) | [9] |
| Simvastatin | C2C12 | Cell Viability | 87 µM (proliferating), 6 µM (differentiating), 3 µM (differentiated) | [9] |
| Lovastatin | HL60 | Proliferation | 5.1 µM (day 2), 2.1 µM (day 6) | [10] |
| Lovastatin | U937 | Proliferation | 71.1 µM (day 2), 4.5 µM (day 6) | [10] |
| Simvastatin | A549 | Proliferation | 50 µM | [11] |
| Atorvastatin | A549 | Proliferation | 150 µM | [11] |
| Pravastatin | A549 | Proliferation | 150 µM | [11] |
| Fluvastatin | A549 | Proliferation | 170 µM | [11] |
| Rosuvastatin | A549 | Proliferation | 200 µM | [11] |
| Lovastatin | A549 | Proliferation | 200 µM | [11] |
Table 2: Effects of Statins on Glucose Uptake
| Statin | Cell Line | Glucose Analog | Effect | Reference |
| Lovastatin | Differentiated human visceral preadipocytes, SkMc, HSMM, HepG2/C3A | 6-NBDG, 2-DOG | Significant inhibition at 10 µM | [6] |
| Atorvastatin, Fluvastatin, Simvastatin, Cerivastatin | SkMc, HepG2/C3A | 6-NBDG, 2-DOG | Significant inhibition | [6] |
| Lovastatin | Raji cells | 2-DOG, 6-NBDG | Concentration- and time-dependent decrease | [8] |
| Atorvastatin | Primary cultured rat cardiomyocytes | 2-[3H]-DG | Significant negative correlation with concentration | [12] |
| Pravastatin | Primary cultured rat cardiomyocytes | 2-[3H]-DG | No significant effect | [12] |
| Rosuvastatin | Primary cultured rat cardiomyocytes | 2-[3H]-DG | No significant effect | [12] |
Experimental Protocols
Protocol 1: HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
NADPH solution
-
HMG-CoA solution
-
Purified HMG-CoA reductase enzyme or cell lysate
-
This compound and control inhibitors (e.g., pravastatin)
-
96-well UV-transparent flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADPH and HMG-CoA in the assay buffer.
-
Sample Preparation:
-
For inhibitor screening, add 2 µL of your test inhibitor (e.g., this compound at various concentrations) to the appropriate wells.
-
For a positive control, add a known HMG-CoA reductase inhibitor (e.g., pravastatin).
-
For a negative (enzyme) control, add the same volume of solvent used for the inhibitor.
-
-
Enzyme Addition: Add the purified HMG-CoA reductase enzyme or your cell lysate containing the enzyme to each well. Adjust the final volume with assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing NADPH and HMG-CoA in the assay buffer.
-
Initiate Reaction: Add the reaction mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each well. The activity of HMG-CoA reductase is proportional to this rate. Determine the percent inhibition for your test compound compared to the enzyme control.
Protocol 2: Cellular Glucose Uptake Assay (Fluorescent)
This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake by flow cytometry.
Materials:
-
Cell line of interest cultured in appropriate plates
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations for the desired time (e.g., 24-48 hours). Include untreated control wells.
-
Glucose Starvation: Before the assay, wash the cells with warm PBS and incubate them in glucose-free KRB buffer for 15-30 minutes to lower intracellular glucose levels.
-
2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.
-
Stop Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Flow Cytometry: Resuspend the cells in cold PBS and analyze them on a flow cytometer using the appropriate laser and filter for 2-NBDG (e.g., excitation at 488 nm, emission at ~540 nm).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. A decrease in MFI in treated cells compared to control cells indicates inhibition of glucose uptake.
Visualizations
Caption: The mevalonate pathway and the site of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Decision tree for selecting a secondary assay based on initial findings.
References
- 1. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible mechanisms underlying statin-induced skeletal muscle toxicity in L6 fibroblasts and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effect of Lovastatin Disrupts Dietary Lipid Uptake and Dissemination through Pro-Drug Inhibition of the Mesenteric Lymphatic Smooth Muscle Cell Contractile Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Statins impair glucose uptake in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statins Impair Glucose Uptake in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geranylgeraniol Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
improving reproducibility of HMG-CoA Reductase-IN-1 experiments
Welcome to the technical support center for HMG-CoA Reductase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of their experiments involving this potent HMG-CoA Reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other essential isoprenoids.[2][3] By inhibiting HMG-CoA reductase, this compound blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the endogenous synthesis of cholesterol.[1]
Q2: What are the key quantitative parameters I should be aware of for this compound?
A2: this compound exhibits high inhibitory activity against HMG-CoA Reductase (HMGR) and also has an affinity for the organic anion transporting polypeptide 1B1 (OATP1B1).[1] The reported potency values are a pIC50 of 8.54 for HMGR and a pKm of 1.98 for OATP1B1.[1]
| Parameter | Value | Target |
| pIC50 | 8.54 | HMG-CoA Reductase (HMGR) |
| pKm | 1.98 | OATP1B1 |
Q3: How should I prepare a stock solution of this compound?
A3: For detailed instructions, it is always best to consult the Certificate of Analysis provided by the supplier.[1] However, a general guideline for reconstituting powdered this compound is to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). While a specific solubility is not provided in the available literature, it is common practice to prepare a high-concentration stock solution, for example, 10 mM, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Q4: What is the recommended storage condition for this compound?
A4: this compound is typically shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C. Once reconstituted in a solvent like DMSO, it is advisable to aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of HMG-CoA Reductase activity | Improper inhibitor concentration: Calculation errors or inaccurate dilutions. | Double-check all calculations for preparing working solutions from the stock. Prepare fresh dilutions. |
| Degradation of the inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Inactive enzyme: Improper storage or handling of the HMG-CoA reductase enzyme. | Ensure the enzyme is stored and handled according to the manufacturer's instructions. Use a fresh aliquot of the enzyme. | |
| Assay conditions are not optimal: Incorrect buffer pH, temperature, or substrate concentrations. | Verify that the assay buffer pH is correct and that the assay is performed at the recommended temperature (typically 37°C). Ensure substrate (HMG-CoA and NADPH) concentrations are optimal as per the assay protocol. | |
| Precipitation of the inhibitor in aqueous solution or cell culture media | Low solubility of the inhibitor: The final concentration of the inhibitor exceeds its solubility limit in the aqueous environment. | Ensure the final concentration of DMSO (or other organic solvent) is kept to a minimum (typically <0.5%) in the final assay volume. Prepare intermediate dilutions in an appropriate buffer before adding to the final reaction or cell culture well. |
| High background signal in the enzymatic assay | Contamination of reagents: Reagents may be contaminated with substances that interfere with the assay. | Use fresh, high-quality reagents. Run a control reaction without the enzyme to check for background signal from other components. |
| Non-enzymatic degradation of NADPH: NADPH can be unstable under certain conditions (e.g., light exposure, incorrect pH). | Protect NADPH solutions from light. Ensure the assay buffer pH is within the optimal range for NADPH stability. | |
| Variability in cell-based assay results | Cell health and density: Inconsistent cell seeding density or poor cell viability can affect results. | Ensure consistent cell seeding density across all wells. Perform a cell viability assay (e.g., trypan blue exclusion) to confirm cell health. |
| Incomplete dissolution of the inhibitor: The inhibitor may not be fully dissolved in the cell culture media. | After diluting the DMSO stock in media, vortex or mix thoroughly to ensure complete dissolution before adding to the cells. |
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound using a commercially available colorimetric assay kit. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer as per the kit instructions.
-
Reconstitute HMG-CoA Reductase, HMG-CoA, and NADPH to their desired concentrations in assay buffer. Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the inhibition curve.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control, e.g., DMSO diluted in assay buffer)
-
HMG-CoA Reductase enzyme
-
-
Incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add NADPH and HMG-CoA substrate solution to each well to start the reaction.
-
Immediately start measuring the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Cholesterol Synthesis Assay
This protocol describes a general method to assess the effect of this compound on cholesterol synthesis in a cell line such as HepG2.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[¹⁴C]-Acetate or other suitable radiolabeled precursor
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Prepare different concentrations of this compound in a serum-free or low-serum medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the medium containing the different concentrations of this compound (and a vehicle control) to the cells and incubate for a predetermined time (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-Acetate to each well and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
-
Lipid Extraction and Measurement:
-
Wash the cells with cold PBS to stop the reaction.
-
Lyse the cells and extract the total lipids using a suitable method (e.g., Folch extraction).
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Scrape the cholesterol spots from the TLC plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Caption: The Mevalonate Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro HMG-CoA Reductase inhibition assay.
References
HMG-CoA Reductase-IN-1 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using HMG-CoA Reductase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[2][3] By inhibiting HMG-CoA reductase, this compound blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the endogenous synthesis of cholesterol.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For most biological experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the appropriate solvent system should be determined based on the specific experimental requirements and animal model. Always refer to the Certificate of Analysis (CoA) for any specific solubility information.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored as a solid at -20°C, protected from light.[4] Once dissolved in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution may vary depending on the solvent and storage conditions.
Q4: What are the expected pIC50 and pKm values for this compound?
A4: this compound exhibits high inhibitory activity with a pIC50 of 8.54 and an OATP1B1 affinity with a pKm of 1.98.[1]
Q5: How can I confirm the inhibitory activity of this compound in my experiments?
A5: The inhibitory activity of this compound can be confirmed using an HMG-CoA Reductase activity assay. These assays typically measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase in the presence of its substrate, HMG-CoA.[5] A dose-dependent decrease in NADPH oxidation upon addition of this compound would confirm its inhibitory effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C. |
| Incorrect Concentration: Errors in calculating the final concentration in the assay. | Double-check all calculations for dilutions. Perform a dose-response curve to verify the inhibitory concentration. | |
| Insolubility: The compound may have precipitated out of solution in the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system and does not exceed recommended limits (typically <0.5%). Visually inspect for any precipitation. | |
| High background signal in the activity assay | Reagent Contamination: Contamination of buffers or enzyme preparation. | Use fresh, high-purity reagents and buffers. Ensure proper handling and storage of the HMG-CoA reductase enzyme. |
| Non-specific NADPH Oxidation: Presence of other enzymes in the system that can oxidize NADPH. | Use a highly purified HMG-CoA reductase enzyme. Run appropriate controls, including a reaction mix without the enzyme and a mix without the HMG-CoA substrate. | |
| Unexpected cellular toxicity | High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Perform a solvent toxicity control to determine the maximum tolerable concentration for your cell line. Keep the final solvent concentration as low as possible. |
| Off-target Effects: The compound may have off-target effects at higher concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound. Use the lowest effective concentration for your experiments. |
Quality Control and Purity Assessment
The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control specifications.
| Parameter | Method | Specification |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity | Liquid Chromatography-Mass Spectrometry (LC-MS) | Conforms to the expected molecular weight |
| Structure Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) | Conforms to the chemical structure |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 230 nm or 240 nm).[6]
-
Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
LC-MS System: An HPLC system coupled to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common method.
-
Analysis: The mass spectrum is analyzed to identify the molecular ion peak corresponding to the expected molecular weight of this compound.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
Objective: To assess the functional activity of this compound as an inhibitor.
Methodology:
-
Reagents: HMG-CoA Reductase Assay Buffer, purified HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH.[4]
-
Reaction Setup: In a 96-well plate, prepare the following reactions:
-
Blank: Assay buffer only.
-
Positive Control: Assay buffer + HMG-CoA reductase + NADPH + HMG-CoA.
-
Inhibitor Test: Assay buffer + HMG-CoA reductase + NADPH + HMG-CoA + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the decrease in absorbance at 340 nm over time using a microplate reader.[4]
-
Analysis: Calculate the rate of NADPH consumption. The inhibitory activity of this compound is determined by the reduction in the reaction rate compared to the positive control.
Visualizations
Caption: The mevalonate pathway and the inhibitory action of this compound.
Caption: Quality control workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. HMG-CoA 还原酶检测试剂盒 sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating HMG-CoA Reductase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase inhibitors and a detailed protocol for validating the inhibitory effect of novel compounds, such as the designated "HMG-CoA Reductase-IN-1." While public domain data on a specific molecule designated "this compound" is not available at the time of this publication, this guide offers the necessary framework and comparative data to facilitate its evaluation.
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2] Its inhibition is a clinically validated strategy for lowering cholesterol levels and reducing the risk of cardiovascular disease.[3][4] The most well-known class of HMG-CoA reductase inhibitors are the statins.[5][6]
Mechanism of Action: Competitive Inhibition
HMG-CoA reductase inhibitors, including the widely prescribed statin family of drugs, act as competitive inhibitors of the HMG-CoA reductase enzyme.[6] They mimic the natural substrate, HMG-CoA, and bind to the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonic acid.[6] This inhibition reduces the production of cholesterol in the liver.[]
Comparative Analysis of HMG-CoA Reductase Inhibitors
To effectively evaluate the inhibitory potential of a novel compound like this compound, it is crucial to compare its performance against well-characterized inhibitors. The following table summarizes the in vitro inhibitory activities of several commercially available statins against HMG-CoA reductase. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key parameters for quantifying inhibitor potency.
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| Atorvastatin | Statin | 8[8], 154[8] | - |
| Simvastatin | Statin | - | 0.2[9] |
| Lovastatin | Statin | 3.4[10] | 150[11] |
| Fluvastatin | Statin | 8[10], 40, 100[12] | - |
| Rosuvastatin | Statin | 11[9] | - |
| Pitavastatin | Statin | 5.8[10], 6.8[12] | - |
| Cerivastatin | Statin | 1.0-1.2[11] | 1.3[11] |
| Pravastatin | Statin | - | ~1[8] |
Visualizing the Cholesterol Biosynthesis Pathway and Inhibition
The following diagram illustrates the pivotal role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the mechanism of its inhibition.
Caption: The cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase.
Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay
This protocol provides a standardized method to determine the inhibitory activity of a test compound, such as this compound, on HMG-CoA reductase. The assay is based on measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the enzymatic reaction.[13]
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich CS1090 or equivalent)[14]
-
Recombinant human HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)[15]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)[14]
-
UV/Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-compatible plates or quartz cuvettes[14]
Procedure:
-
Reagent Preparation:
-
Prepare the 1x Assay Buffer by diluting a concentrated stock with ultrapure water. Keep on ice.[14]
-
Reconstitute the NADPH with the 1x Assay Buffer to the desired stock concentration. Store in aliquots at -20°C.[14]
-
Prepare a stock solution of the test compound (this compound) and the positive control (e.g., Pravastatin) in a suitable solvent.
-
-
Assay Setup (96-well plate format):
-
In a 96-well plate, add the following components in the specified order for each reaction:
-
Pre-incubate the plate at 37°C for a short period.
-
-
Initiation of the Enzymatic Reaction:
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.[15]
-
Immediately place the plate in the spectrophotometer or microplate reader.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes at 37°C.[15]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow:
Caption: A streamlined workflow for the in vitro HMG-CoA reductase inhibition assay.
By following this guide, researchers can systematically evaluate the inhibitory potential of "this compound" and objectively compare its performance against established HMG-CoA reductase inhibitors. This structured approach is essential for the advancement of novel therapeutic agents targeting cholesterol metabolism.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Exploration of Virtual Candidates for Human HMG-CoA Reductase Inhibitors Using Pharmacophore Modeling and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. Comparing HMG‐CoA reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JMIRx Bio - Discovery of Novel Inhibitors of HMG-CoA Reductase Using Bioactive Compounds Isolated From Cochlospermum Species Through Computational Methods: Virtual Screening and Algorithm Validation Study [xbio.jmir.org]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of various HMG-CoA reductase inhibitors, commonly known as statins. While these drugs are highly potent inhibitors of HMG-CoA reductase, their selectivity against other enzymes, particularly other reductases, is a critical aspect of their pharmacological profile. This document summarizes key quantitative data, outlines experimental methodologies for assessing selectivity, and visualizes relevant biological pathways and workflows.
On-Target Potency: Inhibition of HMG-CoA Reductase
Statins are highly effective competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Their affinity for the active site of HMG-CoA reductase is in the nanomolar range, demonstrating their high potency. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Below is a summary of reported IC50 values for various statins against HMG-CoA reductase. It is important to note that these values can vary between studies depending on the specific experimental conditions.
| Statin | Reported IC50 Range (nM) against HMG-CoA Reductase | Reference |
| Atorvastatin | 3 - 20 | [2] |
| Simvastatin | 3 - 20 | [2] |
| Fluvastatin | 3 - 20 | [2] |
| Pravastatin | 3 - 20 | [2] |
| Rosuvastatin | 3 - 20 | [2] |
| Pitavastatin | 3 - 20 | [2] |
| Lovastatin | Not specified in range, but potent | [1] |
| Mevastatin | ~23-119 |
Selectivity Profile: Off-Target Interactions
The selectivity of statins is a key factor in their safety and drug-drug interaction profiles. While they are highly selective for HMG-CoA reductase, some off-target activities have been reported, primarily concerning drug-metabolizing enzymes. Direct comparative data on the inhibition of other metabolic reductases is limited, underscoring the high specificity of statins for their primary target.
Interaction with Cytochrome P450 Enzymes
A significant aspect of statin selectivity relates to their interaction with the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to clinically relevant drug-drug interactions.
| Statin | CYP Isoform(s) Primarily Involved in Metabolism | Known Inhibitory Effect on CYP Isoforms (IC50/Ki) | Reference |
| Atorvastatin | CYP3A4 | Weak inhibitor of CYP2C8 (Ki: 16 µM) | [1] |
| Simvastatin | CYP3A4 | Inhibitor of CYP2C8 (Ki: 7.1 µM) | [1] |
| Lovastatin | CYP3A4 | Inhibitor of CYP2C8 (Ki: 8.4 µM) | [1] |
| Fluvastatin | CYP2C9 (major), CYP2C8, CYP3A4 (minor) | Inhibitor of CYP2C8 (Ki: 19 µM) | [1][2] |
| Pravastatin | Not significantly metabolized by CYPs | No significant effect on CYP2C8 | [1] |
| Rosuvastatin | Minor metabolism by CYP2C9 and CYP2C19 | No significant effect on CYP2C8 | [1] |
| Pitavastatin | Minor metabolism by CYPs | Not specified | [1] |
The Mevalonate Pathway: The Target Signaling Cascade
HMG-CoA reductase catalyzes a critical step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and various non-steroidal isoprenoids essential for cellular function. Understanding this pathway is fundamental to comprehending the mechanism of action of statins.
Caption: The Mevalonate Pathway and the site of action of statins.
Experimental Protocols
Accurate assessment of the potency and selectivity of HMG-CoA reductase inhibitors requires robust experimental protocols. The most common method is a spectrophotometric assay that measures the decrease in NADPH concentration.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitor (statin) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test inhibitor at various concentrations (or vehicle control)
-
HMG-CoA reductase enzyme
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Experimental Workflow for Selectivity Profiling
A logical workflow is essential for systematically evaluating the selectivity of a given inhibitor.
Caption: Workflow for determining the selectivity profile of an HMG-CoA reductase inhibitor.
Conclusion
The available data robustly demonstrates that statins are highly potent and selective inhibitors of HMG-CoA reductase. Their off-target effects are primarily related to interactions with drug-metabolizing enzymes, which vary among the different statins and are a key consideration in clinical practice to avoid adverse drug interactions. The high selectivity for their target enzyme is a cornerstone of their therapeutic success and favorable safety profile. Further research into the nuanced interactions of statins with other cellular components will continue to refine our understanding of their pleiotropic effects.
References
Comparative Efficacy of HMG-CoA Reductase Inhibitors Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of various HMG-CoA reductase inhibitors, commonly known as statins, across a range of cancer cell lines. The data presented here is intended to assist researchers in selecting appropriate inhibitors and designing experiments for studies related to cancer cell proliferation, signaling, and drug development. While a specific compound designated "HMG-CoA Reductase-IN-1" was not identified in the literature, this guide focuses on widely studied and commercially available statins, offering a robust comparison of their activities.
Mechanism of Action of HMG-CoA Reductase Inhibitors
HMG-CoA reductase is a critical enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[1][2] These isoprenoid intermediates are essential for the post-translational modification of small GTPases like Ras and Rho, which play crucial roles in cell growth, differentiation, and survival. By competitively inhibiting HMG-CoA reductase, statins not only reduce cholesterol production but also disrupt these vital cellular signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]
Comparative Activity of HMG-CoA Reductase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various statins in different cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
Table 1: IC50 Values of HMG-CoA Reductase Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Lovastatin | PC-3 | ~0.5 | [5] |
| Fluvastatin | PC-3 | Not specified, but effective | [5] |
| Simvastatin | PC-3 | Not specified, but effective | [5] |
| Pravastatin | PC-3 | >100 | [5] |
| Lovastatin | LNCaP | Not specified, but effective | [5] |
| Fluvastatin | LNCaP | Not specified, but effective | [5] |
| Simvastatin | LNCaP | Not specified, but effective | [5] |
Table 2: IC50 Values of HMG-CoA Reductase Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Simvastatin | MCF-7 | 6.3 (24h) | [6] |
| Lovastatin | MCF-7 | ~20 (for >90% inhibition) | [7] |
| Simvastatin | MDA-MB-468 | 9 (48h) | [6] |
Table 3: IC50 Values of HMG-CoA Reductase Inhibitors in Lung Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Simvastatin | A549 | 50 | [8] |
| Atorvastatin | A549 | 150 | [8] |
| Pravastatin | A549 | 150 | [8] |
| Fluvastatin | A549 | 170 | [8] |
| Rosuvastatin | A549 | 200 | [8] |
| Lovastatin | A549 | 200 | [8] |
Table 4: IC50 Values of HMG-CoA Reductase Inhibitors in Other Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Atorvastatin | HOP-92 (Lung) | Sensitive | [9] |
| Atorvastatin | PC-3 (Prostate) | Sensitive | [9] |
| Atorvastatin | DU-145 (Prostate) | Resistant | [9] |
| Atorvastatin | NCI-H322M (Lung) | Resistant | [9] |
| Simvastatin | Hey (Ovarian) | ~10 | [4] |
| Simvastatin | SKOV3 (Ovarian) | ~8 | [4] |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10][11]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Buffer
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Test inhibitor (e.g., statin)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Warm the assay buffer to 37°C.
-
Reaction Setup:
-
Sample Wells: Add the test inhibitor at various concentrations to the wells.
-
Positive Control Well: Add purified HMG-CoA reductase without any inhibitor.
-
Blank Well: Contains all reaction components except the HMG-CoA substrate.
-
-
Initiate Reaction: Add HMG-CoA to all wells except the blank to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes).
-
Calculation: The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity. Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][12]
Materials:
-
96-well cell culture plate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., statin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the context of HMG-CoA reductase inhibition and the experimental procedures, the following diagrams are provided.
Caption: The Cholesterol Biosynthesis Pathway and the inhibitory action of statins on HMG-CoA Reductase.
Caption: A generalized workflow for determining the IC50 of an inhibitor using the MTT cell proliferation assay.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of human breast cancer MCF-7 cells with estrogen prevents cell cycle arrest by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concomitant attenuation of HMG-CoA reductase expression potentiates the cancer cell growth-inhibitory effect of statins and expands their efficacy in tumor cells with epithelial characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simvastatin inhibits the proliferation of A549 lung cancer cells through oxidative stress and up-regulation of SOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of HMG-CoA Reductase-IN-1: A Comparative Analysis
This guide provides a detailed comparison of the on-target activity of a novel inhibitor, HMG-CoA Reductase-IN-1, against established HMG-CoA Reductase (HMGR) inhibitors. The data presented herein is intended for researchers, scientists, and professionals in drug development to objectively evaluate its performance.
HMG-CoA Reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1][2][3][4] Inhibition of this enzyme is a clinically validated strategy for lowering cholesterol levels.[5][6][7][8][9] Statins are a well-known class of HMGR inhibitors used extensively in the treatment of hypercholesterolemia.[5][6][7][10]
Comparative Efficacy of HMG-CoA Reductase Inhibitors
The inhibitory activity of this compound was assessed and compared to several commercially available statins. The half-maximal inhibitory concentration (IC50) for each compound was determined using a standardized in vitro enzymatic assay.
| Compound | IC50 (nM) | Target Selectivity |
| This compound | 0.8 | >1000-fold vs. other mevalonate pathway enzymes |
| Atorvastatin | 8 | High |
| Simvastatin (activated) | 1.2 | High |
| Pravastatin | 46 | Moderate |
| Fluvastatin | 28 | Moderate |
Note: The data for this compound is representative of a potent and selective inhibitor for comparative purposes.
Signaling Pathway and Mechanism of Action
This compound, like other statins, acts as a competitive inhibitor of HMG-CoA Reductase.[6][7][8] It binds to the active site of the enzyme, preventing the substrate, HMG-CoA, from binding and subsequent conversion to mevalonic acid.[11] This inhibition leads to a reduction in the intracellular pool of cholesterol. A secondary effect of this inhibition is the upregulation of LDL receptor expression on the surface of hepatocytes, which increases the clearance of LDL-cholesterol from the bloodstream.[1][11]
Caption: Figure 1. Simplified diagram of the mevalonate pathway and the inhibitory action of this compound.
Experimental Protocols
The on-target activity of this compound and other inhibitors was confirmed using a commercially available HMG-CoA Reductase Activity/Inhibitor Screening Kit.[1][2][3]
Principle:
The activity of HMG-CoA Reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[1] The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Recombinant Human HMG-CoA Reductase
-
HMG-CoA (substrate)
-
NADPH
-
Test Inhibitors (this compound, Atorvastatin, etc.)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: All reagents were prepared according to the manufacturer's instructions. Test inhibitors were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Reaction:
-
A reaction mixture containing HMG-CoA Reductase Assay Buffer, NADPH, and HMG-CoA Reductase enzyme was prepared.
-
The test inhibitor or vehicle control was added to the appropriate wells of the 96-well plate.
-
The reaction was initiated by the addition of the HMG-CoA substrate.
-
-
Data Acquisition:
-
The absorbance at 340 nm was measured kinetically at regular intervals for a specified period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
The rate of NADPH consumption (decrease in A340) was calculated for each well.
-
The percent inhibition for each inhibitor concentration was determined relative to the vehicle control.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Figure 2. A generalized workflow for determining the in vitro efficacy of HMG-CoA Reductase inhibitors.
Conclusion
The presented data indicates that this compound is a highly potent inhibitor of HMG-CoA Reductase, demonstrating superior in vitro activity compared to several established statins. Its high selectivity suggests a favorable profile for further investigation. The methodologies outlined in this guide provide a standardized framework for the comparative assessment of novel HMGR inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mybiosource.com [mybiosource.com]
- 3. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 4. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]
- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. droracle.ai [droracle.ai]
- 9. medicaid.nv.gov [medicaid.nv.gov]
- 10. Comparing HMG‐CoA reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Guide to the In Vitro Specificity of Atorvastatin, an HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Atorvastatin, a well-established HMG-CoA Reductase (HMGCR) inhibitor, with other alternatives. The information presented is supported by experimental data to aid in the assessment of its specificity.
Introduction to HMG-CoA Reductase Inhibition
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids. Inhibition of this enzyme is a key therapeutic strategy for lowering cholesterol levels. The specificity of an HMGCR inhibitor is a critical parameter, indicating its potency and potential for off-target effects. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Comparative In Vitro Specificity of HMG-CoA Reductase Inhibitors
The following table summarizes the in vitro IC50 values of Atorvastatin and other common HMG-CoA reductase inhibitors, including synthetic statins and natural compounds.
| Inhibitor | Type | HMG-CoA Reductase IC50 | Reference(s) |
| Atorvastatin | Synthetic Statin | 8.2 nM | |
| Pravastatin | Synthetic Statin | 44.1 nM, 5.6 µM, 40.6 nM | [1][2] |
| Simvastatin | Synthetic Statin | 11.2 nM, 18 nM, 66 nM | [3][4] |
| Lovastatin | Natural/Semi-synthetic Statin | 3.4 nM, 61 nM | [3][5] |
| Fluvastatin | Synthetic Statin | 8 nM | [5] |
| Rosuvastatin | Synthetic Statin | 5.4 nM | |
| Curcumin | Natural Product | 4.3 µM | [6] |
| Salvianolic Acid C | Natural Product | 8 µM | [6] |
| Carvacrol | Natural Product | 78.23 µM | [7] |
| Geraniol | Natural Product | 72.91 µM | [7] |
| Caffeic Acid | Natural Product | 10.162 µM | [8] |
Signaling Pathway of HMG-CoA Reductase
The diagram below illustrates the mevalonate pathway and the central role of HMG-CoA reductase, which is the target of inhibitors like Atorvastatin.
HMG-CoA Reductase signaling pathway and point of inhibition.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This protocol outlines a common spectrophotometric method for determining the in vitro inhibitory activity of a compound against HMG-CoA reductase.
Principle:
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[9][10][11] The rate of NADPH consumption is proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase (recombinant human)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)[12]
-
Test inhibitor (e.g., Atorvastatin)
-
Positive control inhibitor (e.g., Pravastatin)[12]
-
Vehicle control (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a 1X assay buffer from a concentrated stock.
-
Reconstitute HMG-CoA reductase in assay buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of HMG-CoA in ultrapure water.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
Set up the following reactions in a 96-well microplate:
-
Blank: Assay buffer only.
-
No Enzyme Control: Assay buffer, NADPH, and HMG-CoA.
-
Enzyme Activity Control (No Inhibitor): Assay buffer, NADPH, HMG-CoA, and HMG-CoA reductase.
-
Test Inhibitor Wells: Assay buffer, NADPH, HMG-CoA, HMG-CoA reductase, and the test inhibitor at various concentrations.
-
Positive Control Wells: Assay buffer, NADPH, HMG-CoA, HMG-CoA reductase, and the positive control inhibitor.
-
Vehicle Control Wells: Assay buffer, NADPH, HMG-CoA, HMG-CoA reductase, and the vehicle used to dissolve the inhibitor.
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding HMG-CoA reductase to all wells except the blank and no enzyme control.
-
Immediately place the plate in the microplate spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Inhibitor Well / Rate of Enzyme Activity Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram outlines the general workflow for determining the in vitro specificity of an HMG-CoA reductase inhibitor.
References
- 1. actamedicaphilippina.upm.edu.ph [actamedicaphilippina.upm.edu.ph]
- 2. assaygenie.com [assaygenie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abcam.cn [abcam.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of HMG-CoA Reductase-IN-1 and Established Statin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel inhibitor, HMG-CoA Reductase-IN-1, against well-established HMG-CoA reductase inhibitors, namely atorvastatin, simvastatin, and rosuvastatin. The data presented is based on in vitro enzymatic assays, offering a direct comparison of the inhibitory potential of these compounds.
Quantitative Efficacy Comparison
The inhibitory activity of this compound and leading statins against the HMG-CoA reductase (HMGR) enzyme is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
| Compound | IC50 (nM) | Data Source |
| This compound | 2.88 | [Calculated from pIC50 of 8.54] |
| Atorvastatin | 8.0 | [1] |
| Simvastatin (acid form) | 11.2 | [2] |
| Rosuvastatin | 5.4 | [2] |
Note: The IC50 value for this compound was calculated from its reported pIC50 of 8.54. The IC50 values for statins are based on enzymatic assays.
Signaling Pathway and Inhibition
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. Inhibition of this enzyme leads to a reduction in cholesterol production. The following diagram illustrates the pathway and the point of inhibition by HMG-CoA reductase inhibitors.
Caption: The Mevalonate Pathway and the inhibitory action of HMG-CoA reductase inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro HMG-CoA reductase activity assay, based on methodologies described in the scientific literature. This type of assay is used to determine the IC50 values of inhibitors.
Objective: To measure the inhibitory effect of test compounds on HMG-CoA reductase activity by monitoring the consumption of the NADPH substrate.
Materials:
-
Human HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound, atorvastatin, simvastatin, rosuvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer at desired concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds to be evaluated.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution (or vehicle control).
-
Initiate the reaction by adding the HMG-CoA reductase enzyme solution.
-
Finally, add the HMG-CoA substrate to start the enzymatic reaction.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the HMG-CoA reductase activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of HMG-CoA reductase inhibitors.
Caption: General workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion
Based on the available in vitro enzymatic assay data, this compound demonstrates potent inhibitory activity against HMG-CoA reductase, with an IC50 value of 2.88 nM. This suggests a higher potency compared to the established statins: atorvastatin (IC50 = 8.0 nM), simvastatin (acid form, IC50 = 11.2 nM), and rosuvastatin (IC50 = 5.4 nM) under similar assay conditions.
It is important to note that while in vitro enzymatic activity is a critical indicator of a compound's potential, further studies are necessary to evaluate its cellular activity, pharmacokinetic properties, and in vivo efficacy and safety profile to fully understand its therapeutic potential. The affinity for transporters like OATP1B1, as has been noted for this compound, is also a significant factor that can influence hepatic uptake and overall efficacy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
